3-Carboxypropyl-CoA
Description
Properties
Molecular Formula |
C25H42N7O18P3S |
|---|---|
Molecular Weight |
853.6 g/mol |
IUPAC Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(33)27-7-9-54-8-3-4-16(34)35)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,33)(H,28,38)(H,34,35)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PDZSKLWSGCQECH-CITAKDKDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCC(=O)O)O |
Synonyms |
3-carboxypropyl-CoA 3-carboxypropyl-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Enigma of 3-Carboxypropyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding and proposed metabolic significance of 3-Carboxypropyl-CoA. While a dedicated metabolic pathway for this molecule is not yet fully elucidated, this document synthesizes available data on structurally related metabolites, particularly glutaryl-CoA, to propose a hypothetical metabolic framework. This guide is intended for researchers, scientists, and drug development professionals investigating novel metabolic pathways and their implications in health and disease. We present available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of the proposed metabolic context to facilitate further research in this nascent field.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and amino acid degradation. While many acyl-CoA species have been extensively studied, the metabolic role of this compound remains largely unexplored. This document aims to bridge this knowledge gap by providing a technical resource that consolidates the limited available information and proposes a scientifically grounded, hypothetical metabolic pathway for this compound.
Based on its structural similarity to glutaryl-CoA, an intermediate in the catabolism of lysine and tryptophan, it is hypothesized that this compound may be a substrate for enzymes involved in this pathway, particularly Glutaryl-CoA Dehydrogenase (GCDH). Deficiencies in GCDH lead to the genetic disorder Glutaric Aciduria Type I (GA1), characterized by the accumulation of glutaric and 3-hydroxyglutaric acids.[1][2] Investigating the metabolism of this compound could therefore provide new insights into the pathophysiology of GA1 and other metabolic disorders.
This guide will cover the proposed metabolic pathway of this compound, quantitative data for related compounds, detailed experimental protocols that can be adapted for its study, and visual diagrams to illustrate the proposed metabolic relationships.
Proposed this compound Metabolic Pathway
Due to the lack of direct evidence for a specific this compound metabolic pathway, we propose a hypothetical pathway centered around the activity of Glutaryl-CoA Dehydrogenase (GCDH) and other acyl-CoA dehydrogenases.
Biosynthesis of this compound
The enzymatic synthesis of this compound in biological systems has not been described. It is plausible that it could be formed from the activation of glutaric acid semialdehyde or a related dicarboxylic acid by a CoA ligase. Alternatively, it could arise as a side product of other metabolic reactions. Chemical synthesis provides a viable route for obtaining this compound for experimental studies.
Catabolism of this compound
We hypothesize that this compound is primarily catabolized by mitochondrial Glutaryl-CoA Dehydrogenase (GCDH). GCDH is a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3] Studies on the substrate specificity of GCDH have shown that it can accommodate alternative substrates with modifications at the γ-position of glutaryl-CoA.[4][5] Given that this compound is an isomer of glutaryl-CoA, it is a strong candidate for being a substrate for GCDH.
The proposed reaction is the dehydrogenation of this compound to yield a corresponding enoyl-CoA species. The fate of this product is currently unknown and warrants further investigation.
Proposed catabolism of this compound by GCDH.
Quantitative Data
Direct quantitative data for this compound, such as cellular concentrations and enzyme kinetic parameters, are not currently available in the scientific literature. However, data for the structurally related and metabolically relevant glutaryl-CoA and its processing enzyme, GCDH, can serve as a valuable reference point for future studies.
Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH) with Glutaryl-CoA and Alternate Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Glutaryl-CoA | 3.8 | 13.5 | 3.6 x 10⁶ | [6] |
| 4-Nitrobutyryl-CoA | 14.5 | 0.24 | 1.7 x 10⁴ | [4][6] |
| Hexanoyl-CoA | 5.0 | 10.0 | 2.0 x 10⁶ | [4] |
| 5-Hexenoyl-CoA | 6.0 | 8.0 | 1.3 x 10⁶ | [4] |
Note: These values provide a baseline for designing experiments to determine the kinetic parameters of GCDH with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be adapted to study the this compound metabolic pathway.
Chemical Synthesis of this compound
The synthesis of acyl-CoA thioesters can be achieved through several chemical methods. A common approach involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.[7][8]
Protocol: Synthesis of Acyl-CoAs via Mixed Anhydride Method
-
Materials:
-
3-Carboxypropionic acid (Glutaric anhydride can be a starting point)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A (lithium salt)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
HPLC for purification
-
-
Procedure:
-
Dissolve 3-carboxypropionic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~7.5 with a suitable buffer.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
The activity of GCDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. This assay can be adapted to test the activity of GCDH with this compound as a substrate.[9]
Protocol: Spectrophotometric Assay of GCDH Activity
-
Materials:
-
Purified recombinant human GCDH
-
This compound (synthesized as per protocol 4.1)
-
Glutaryl-CoA (as a positive control)
-
Potassium phosphate buffer (pH 7.8)
-
Ferrocenium hexafluorophosphate (FcPF₆) or other suitable electron acceptor
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor (e.g., 100 µM FcPF₆).
-
Equilibrate the reaction mixture to 30°C.
-
Add a known amount of purified GCDH to the reaction mixture.
-
Initiate the reaction by adding the substrate (this compound or glutaryl-CoA) at various concentrations.
-
Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for FcPF₆).
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
-
Workflow for the GCDH activity assay.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[10][11][12]
Protocol: LC-MS/MS Quantification of Short-Chain Acyl-CoAs
-
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold extraction solution (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid in water).[10]
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solution for accurate quantification.
-
Centrifuge the samples to pellet proteins and debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column.
-
Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention of the polar acyl-CoAs.
-
Develop a gradient elution method to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment resulting from the neutral loss of the acyl group or a fragment of the CoA moiety).
-
Optimize the collision energy and other MS parameters for the specific transition of this compound.
-
-
-
Data Analysis:
-
Generate a standard curve using synthesized this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Workflow for LC-MS/MS quantification of this compound.
Conclusion and Future Directions
The metabolic role of this compound is a compelling area for future research. While direct evidence for its metabolic pathway is currently lacking, the structural analogy to glutaryl-CoA provides a strong foundation for a hypothetical framework involving Glutaryl-CoA Dehydrogenase. This technical guide has provided a synthesis of the available information, proposed a testable hypothesis, and detailed the experimental protocols necessary to investigate this emerging area of metabolism.
Future research should focus on:
-
Definitive identification of enzymes that synthesize and degrade this compound.
-
Measurement of cellular and tissue concentrations of this compound under various physiological and pathological conditions.
-
Investigation of the potential role of this compound in the pathophysiology of Glutaric Aciduria Type I and other metabolic disorders.
-
Elucidation of the downstream metabolic fate of the products of this compound catabolism.
By addressing these questions, the scientific community can unravel the metabolic significance of this compound and its potential implications for human health and disease.
References
- 1. Glutaric Aciduria Type I: Overview -Journal of mucopolysaccharidosis and rare diseases | Korea Science [koreascience.kr]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternate substrates of human glutaryl-CoA dehydrogenase: structure and reactivity of substrates, and identification of a novel 2-enoyl-CoA product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Discovery of 3-Carboxypropyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of 3-Carboxypropyl-CoA, a key intermediate in the ω-oxidation and subsequent β-oxidation of fatty acids. This document is intended for researchers, scientists, and drug development professionals interested in fatty acid metabolism and related therapeutic areas. We will delve into the metabolic pathways involving this compound, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for its study. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
The discovery of this compound is intrinsically linked to the elucidation of alternative pathways of fatty acid metabolism, specifically the ω-oxidation pathway. Unlike the primary β-oxidation pathway, which occurs in the mitochondria, ω-oxidation is initiated in the endoplasmic reticulum and provides a mechanism for the metabolism of fatty acids, particularly when β-oxidation is impaired.[1][2] This process generates dicarboxylic acids, which are then further metabolized via β-oxidation in both peroxisomes and mitochondria.[2][3] this compound emerges as a transient but crucial intermediate in the mitochondrial β-oxidation of these dicarboxylic acids. Its identification and characterization have been pivotal in understanding the metabolic flux and interplay between different cellular compartments in lipid metabolism.
Metabolic Pathways Involving this compound
This compound is primarily generated through two key metabolic processes: the ω-oxidation of fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids.
ω-Oxidation of Fatty Acids
The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[4][5] It acts on medium-chain fatty acids (10-12 carbons) and becomes more significant when β-oxidation is defective.[1]
-
Hydroxylation: A hydroxyl group is introduced at the ω-carbon (the carbon furthest from the carboxyl group) of a fatty acid by a mixed-function oxidase system involving cytochrome P450.[4][5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[4]
References
An In-depth Technical Guide on 3-Carboxypropyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a thioester derivative of Coenzyme A. While not a central metabolite in the primary energy-yielding pathways, its structure suggests a potential role in dicarboxylic acid metabolism and as a substrate for enzymes with broad specificity. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. It further details hypothetical metabolic pathways and experimental protocols for its synthesis and analysis, based on established methodologies for similar acyl-CoA molecules. This document aims to serve as a foundational resource for researchers investigating the biological roles of less-common acyl-CoA thioesters and their potential implications in metabolic regulation and drug development.
Structure and Physicochemical Properties
This compound is an acyl-CoA molecule where the acyl group is a four-carbon dicarboxylic acid, glutaric acid, attached to the thiol group of Coenzyme A.
Chemical Structure
The structure of this compound consists of a β-mercaptoethylamine unit linked to pantothenic acid, which is in turn attached to a 3'-phosphorylated adenosine diphosphate (ADP) moiety. The 3-carboxypropyl group is linked via a thioester bond to the sulfhydryl group of the β-mercaptoethylamine.
IUPAC Name: 4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C25H42N7O18P3S | [1] |
| Molecular Weight | 853.6 g/mol | [1] |
| Exact Mass | 853.15198968 Da | [1] |
| XLogP3 | -5.5 | [1] |
| Hydrogen Bond Donor Count | 12 | [1] |
| Hydrogen Bond Acceptor Count | 25 | [1] |
| Rotatable Bond Count | 22 | [1] |
| Topological Polar Surface Area | 409 Ų | [1] |
Hypothetical Biological Roles and Metabolic Pathways
While this compound is not a well-documented intermediate in major metabolic pathways, its structure as a dicarboxylic acyl-CoA suggests potential involvement in the metabolism of dicarboxylic acids. Dicarboxylic acids can be formed through the ω-oxidation of fatty acids and are subsequently metabolized via β-oxidation.
Potential Role in Dicarboxylic Acid Metabolism
The metabolism of dicarboxylic acids typically involves their activation to CoA thioesters. It is plausible that this compound (as glutaryl-CoA) is an intermediate in the β-oxidation of longer-chain dicarboxylic acids. This process would involve a series of enzymatic reactions including dehydrogenation, hydration, and thiolytic cleavage.
Below is a diagram illustrating a hypothetical pathway for the formation and subsequent degradation of this compound within the context of dicarboxylic acid metabolism.
References
The Enigmatic Role of 3-Carboxypropyl-CoA in Fatty Acid Metabolism: A Pivot to the Well-Defined Pathway of Glutaryl-CoA
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial investigations into the role of 3-Carboxypropyl-CoA in fatty acid metabolism have revealed a significant lack of direct scientific literature and experimental evidence supporting its involvement in this pathway. Extensive database searches did not yield established enzymatic reactions, metabolic pathways, or quantitative data linking this compound to fatty acid oxidation or synthesis. However, the structurally analogous molecule, glutaryl-Coenzyme A (glutaryl-CoA), is a well-characterized intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Deficiencies in the metabolism of glutaryl-CoA lead to the serious inherited metabolic disorder, glutaric aciduria type I (GA-I).
This technical guide will, therefore, pivot to provide a comprehensive overview of glutaryl-CoA metabolism. This serves as a scientifically grounded proxy to the initial query, offering valuable insights into the biochemistry of a closely related dicarboxylic acyl-CoA. This guide will detail the established metabolic pathway of glutaryl-CoA, the enzymatic properties of glutaryl-CoA dehydrogenase, the pathophysiology of GA-I, and the experimental protocols utilized in its study and diagnosis. This information provides a robust framework for understanding the metabolism of short-chain dicarboxylic acyl-CoAs and may offer a theoretical basis for considering the potential, albeit currently undocumented, metabolic fate of this compound.
Glutaryl-CoA: A Central Intermediate in Amino Acid Catabolism
Glutaryl-CoA is a key metabolic intermediate formed during the breakdown of the essential amino acids L-lysine and L-tryptophan, as well as L-hydroxylysine.[1][2] This metabolic pathway occurs within the mitochondrial matrix.[3]
The degradation of L-lysine and L-tryptophan converges at the formation of α-ketoadipate, which is subsequently converted to glutaryl-CoA.[1][4] The final steps of lysine degradation leading to glutaryl-CoA involve a series of enzymatic reactions that ultimately yield this five-carbon dicarboxylic acid thioester.[1]
The Glutaryl-CoA Dehydrogenase (GCDH) Reaction
The primary metabolic fate of glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][5] GCDH is a flavin adenine dinucleotide (FAD)-dependent enzyme that belongs to the acyl-CoA dehydrogenase family.[3][6] The reaction proceeds as follows:
Glutaryl-CoA + FAD → Crotonyl-CoA + CO₂ + FADH₂
The crotonyl-CoA produced can then enter the fatty acid β-oxidation pathway, ultimately being metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production.[1]
Pathophysiology: Glutaric Aciduria Type I (GA-I)
A deficiency in the GCDH enzyme, caused by mutations in the GCDH gene, leads to the autosomal recessive disorder glutaric aciduria type I (GA-I).[7][8] This deficiency results in the accumulation of glutaryl-CoA and its metabolic byproducts, glutaric acid and 3-hydroxyglutaric acid, in various tissues and body fluids.[5][7][9]
The accumulation of these metabolites is neurotoxic, particularly affecting the basal ganglia.[9] This can lead to severe neurological damage, often triggered by metabolic stress such as infections or fever, resulting in acute encephalopathic crises.[7] Clinical features can include macrocephaly, dystonia, and spasticity.[8][9]
Quantitative Data in Glutaryl-CoA Metabolism and GA-I
The study of glutaryl-CoA metabolism and GA-I has generated significant quantitative data, crucial for understanding the enzyme kinetics and for the diagnosis and monitoring of the disease.
| Parameter | Value | Organism/Conditions | Reference |
| GCDH Enzyme Kinetics | |||
| Km for glutaryl-CoA | 4.7 µM | Human (pH 6.5) | [10] |
| Km for glutaryl-CoA | 5.5 µM | Human (pH 7.5) | [10] |
| Km for glutaryl-CoA | 8.1 µM | Human (pH 7.6) | [10] |
| Km for glutaryl-CoA | 34.0 µM | Human (pH 8.5) | [10] |
| Metabolite Levels in GA-I | |||
| Urinary Glutaric Acid | ≥100 mmol/mol creatinine (High excretors) | Human (GA-I) | [11] |
| Urinary Glutaric Acid | <100 mmol/mol creatinine (Low excretors) | Human (GA-I) | [11] |
| Urinary 3-Hydroxyglutaric Acid | Elevated (diagnostic marker) | Human (GA-I) | [12] |
| Blood Acylcarnitine (C5-DC) | Elevated | Human (GA-I, newborn screening) | [13] |
Experimental Protocols
The diagnosis and study of GA-I rely on a set of established experimental protocols designed to measure key metabolites and enzyme activity.
Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of glutaric acid and 3-hydroxyglutaric acid in urine.
Methodology:
-
Sample Preparation: A measured volume of urine is acidified, and internal standards (e.g., isotopically labeled glutaric acid) are added.
-
Extraction: Organic acids are extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted acids are chemically modified (e.g., by silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions.
-
Quantification: The concentrations of glutaric acid and 3-hydroxyglutaric acid are determined by comparing their peak areas to those of the internal standards.[7]
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Objective: To measure the concentration of glutarylcarnitine (C5DC) in dried blood spots, primarily for newborn screening.
Methodology:
-
Sample Preparation: A small punch from a dried blood spot card is placed in a microtiter plate.
-
Extraction: Acylcarnitines are extracted from the blood spot using a solvent containing internal standards (isotopically labeled acylcarnitines).
-
Derivatization (optional): In some methods, acylcarnitines are derivatized (e.g., by esterification) to improve their ionization efficiency.
-
Flow Injection MS/MS Analysis: The extract is directly infused into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion for C5DC, which is then fragmented. The second mass spectrometer detects a specific product ion.
-
Quantification: The concentration of C5DC is calculated based on the ratio of its signal to that of the corresponding internal standard.[13]
Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay
Objective: To determine the activity of the GCDH enzyme in patient cells (e.g., fibroblasts or leukocytes) to confirm a diagnosis of GA-I.
Methodology:
-
Cell Culture and Lysate Preparation: Patient-derived fibroblasts or isolated leukocytes are cultured and then lysed to release their cellular contents, including mitochondria.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing glutaryl-CoA as the substrate and an artificial electron acceptor (e.g., ferrocenium hexafluorophosphate).[11]
-
Product Measurement: The activity of GCDH is determined by measuring the rate of product formation. One method involves quantifying the downstream product, 3-hydroxybutyryl-CoA, by high-performance liquid chromatography (HPLC), as crotonyl-CoA is rapidly converted to this product by enoyl-CoA hydratase present in the lysate.[11]
-
Data Analysis: The enzyme activity is typically expressed as nmol of product formed per hour per mg of protein. The results from patient cells are compared to those from control cells with normal GCDH activity.[7]
Visualizing Glutaryl-CoA Metabolism
The following diagrams illustrate the metabolic pathway of glutaryl-CoA and the workflow for the diagnosis of Glutaric Aciduria Type I.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutaryl-CoA - Wikipedia [en.wikipedia.org]
- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Deglutarylation of glutaryl-CoA dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]
- 9. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gov.uk [gov.uk]
An In-depth Technical Guide to the Biosynthesis of 3-Carboxypropyl-CoA (Succinyl-CoA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 3-Carboxypropyl-CoA, more commonly known as succinyl-CoA. Succinyl-CoA is a critical intermediate in central metabolism, playing a pivotal role in the citric acid cycle, amino acid and odd-chain fatty acid catabolism, and heme synthesis. Understanding its biosynthetic pathways is crucial for research in metabolic diseases, drug development, and biotechnology.
Introduction to Succinyl-CoA Biosynthesis
Succinyl-CoA is a thioester of succinic acid and coenzyme A and is synthesized through two primary pathways in mammals:
-
From α-Ketoglutarate: This reaction is a key step in the citric acid cycle.
-
From Propionyl-CoA: This pathway is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.
This document will delve into the enzymatic reactions, kinetics, and experimental protocols associated with these pathways.
Biosynthesis of Succinyl-CoA from α-Ketoglutarate
This pathway involves a single, multi-enzyme complex, the α-ketoglutarate dehydrogenase complex (OGDC), which catalyzes the oxidative decarboxylation of α-ketoglutarate.
Reaction: α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH
Enzyme: α-Ketoglutarate Dehydrogenase Complex (OGDC) This complex consists of three enzymes:
-
E1 (α-ketoglutarate dehydrogenase): Catalyzes the decarboxylation of α-ketoglutarate.
-
E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.
-
E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized form of lipoamide and produces NADH.
The kinetic properties of the α-ketoglutarate dehydrogenase complex can be influenced by various factors, including substrate concentrations and allosteric regulators.
| Enzyme | Substrate | K_m_ | V_max_ | Organism/Tissue | Reference |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Varies (µM to mM range) | - | Escherichia coli | [1] |
| α-Ketoglutarate Dehydrogenase Complex | Pyruvate (as a poor substrate) | - | 0.082 units/mg | Escherichia coli | [1] |
Note: The kinetic behavior of the α-ketoglutarate dehydrogenase complex is complex and can exhibit non-Michaelis-Menten kinetics, with substrate concentration dependencies showing intermediate plateaus and maxima[2].
Assay for α-Ketoglutarate Dehydrogenase Activity (Colorimetric)
This protocol is based on commercially available kits that measure the reduction of a probe by the NADH produced during the reaction.
Materials:
-
α-KGDH Assay Buffer
-
α-KGDH Substrate (α-ketoglutarate)
-
α-KGDH Developer/Probe (e.g., WST-8)
-
NADH Standard
-
Sample (cell or tissue lysate, isolated mitochondria)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to remove insoluble material. For tissues with high levels of small interfering molecules, ammonium sulfate precipitation can be used for partial purification[3].
-
Standard Curve Preparation: Prepare a series of NADH standards in the assay buffer to generate a standard curve.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing the assay buffer, developer, and substrate.
-
Initiation of Reaction: Add the sample to the reaction mix. For a positive control, use the provided enzyme solution. For a background control, use a sample to which no substrate is added.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes[3].
-
Calculation: Determine the rate of change in absorbance for each sample. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced per unit time. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature[3].
Signaling Pathway: α-Ketoglutarate to Succinyl-CoA
Caption: Conversion of α-ketoglutarate to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.
Biosynthesis of Succinyl-CoA from Propionyl-CoA
This pathway involves three enzymatic steps to convert propionyl-CoA, derived from various metabolic sources, into succinyl-CoA.
Sources of Propionyl-CoA:
-
Catabolism of odd-chain fatty acids
-
Catabolism of amino acids: Isoleucine, Valine, Threonine, Methionine
-
Catabolism of cholesterol side chains
Enzymatic Reactions:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to D-methylmalonyl-CoA.
-
Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi
-
-
Methylmalonyl-CoA Epimerase (MCEE): Catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA
-
-
Methylmalonyl-CoA Mutase (MCM): An adenosylcobalamin (Vitamin B₁₂)-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA[4].
-
Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA
-
| Enzyme | Substrate | K_m_ (mM) | V_max_ | Organism/Tissue | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | - | [5][6] |
| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | - | - | [5][6] |
| Propionyl-CoA Carboxylase | ATP | 0.08 | - | - | [5] |
| Methylmalonyl-CoA Mutase | Adenosylcobalamin | 40-900 fold increase in mutants | 0.2% to ~100% of wild-type | Human | [7] |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | Normal in some mutants | - | Human Fibroblasts | [4] |
Assay for Propionyl-CoA Carboxylase Activity (Radiometric)
This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.
Materials:
-
[¹⁴C]NaHCO₃
-
Propionyl-CoA
-
ATP
-
Trichloroacetic acid (TCA)
-
NaOH solution
-
Scintillation fluid and counter
-
Sample (cell or tissue homogenate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the sample with a reaction buffer containing propionyl-CoA, ATP, and [¹⁴C]NaHCO₃[8].
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding TCA. This will also precipitate the proteins[8].
-
Removal of Unincorporated ¹⁴CO₂: The excess [¹⁴C]NaHCO₃ is converted to ¹⁴CO₂ by the acid. This is then trapped by an NaOH-soaked filter paper placed in the tube cap or removed in a fume hood[8].
-
Measurement: Centrifuge the sample to pellet the precipitated protein. The supernatant, containing the ¹⁴C-labeled product (methylmalonyl-CoA), is transferred to a scintillation vial with scintillation fluid.
-
Quantification: The radioactivity is measured using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the PCC activity.
Assay for Methylmalonyl-CoA Mutase Activity (HPLC-based)
This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA by separating the substrate and product using high-performance liquid chromatography[9][10].
Materials:
-
Methylmalonyl-CoA
-
Adenosylcobalamin (AdoCbl)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Trichloroacetic acid (TCA) or other quenching agent
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)
-
UV detector (monitoring at ~260 nm)
-
Sample (cell or tissue extract)
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the cells or tissue in a suitable buffer. The assay can be performed on crude homogenates or partially purified enzyme[10].
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, AdoCbl, and the enzyme sample. Pre-incubate to allow for holoenzyme formation.
-
Initiation: Start the reaction by adding methylmalonyl-CoA.
-
Incubation: Incubate at 37°C for a specific time (e.g., 5-30 minutes). The reaction should be linear within this timeframe[10].
-
Termination: Stop the reaction by adding TCA, which also precipitates proteins[10].
-
Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.
-
HPLC Analysis: Inject the sample onto the reverse-phase column. Separate the succinyl-CoA and methylmalonyl-CoA using an appropriate gradient of the mobile phase.
-
Quantification: Detect the CoA esters by their absorbance at ~260 nm. The amount of succinyl-CoA produced is determined by comparing the peak area to a standard curve of known succinyl-CoA concentrations[9].
Signaling Pathway: Propionyl-CoA to Succinyl-CoA
Caption: The three-step enzymatic conversion of propionyl-CoA to succinyl-CoA.
Cellular Concentration and Flux of Succinyl-CoA
The concentration of succinyl-CoA can vary depending on the cell type and metabolic state. In tissues with high mitochondrial content, such as the heart and liver, succinyl-CoA levels can be significant[11]. For instance, in mouse cardiac muscle, the concentration of succinyl-CoA has been measured to be in the range of 2.2–50 pmol/mg wet weight[12]. Metabolic flux analysis is a powerful tool to quantify the rate of synthesis and consumption of succinyl-CoA through its various metabolic routes, providing insights into the regulation of these pathways under different physiological and pathological conditions.
Regulation of Succinyl-CoA Biosynthesis
The biosynthesis of succinyl-CoA is tightly regulated to meet the cell's metabolic demands.
-
α-Ketoglutarate Dehydrogenase Complex: This complex is allosterically inhibited by its products, succinyl-CoA and NADH. It is also regulated by the energy state of the cell, being inhibited by high levels of ATP and GTP.
-
Propionyl-CoA Pathway: The enzymes in this pathway can be regulated by substrate availability. Deficiencies in any of the three enzymes can lead to serious metabolic disorders, such as propionic acidemia and methylmalonic acidemia.
Conclusion
The biosynthesis of this compound (succinyl-CoA) is a central hub in cellular metabolism, integrating catabolic and anabolic pathways. A thorough understanding of the enzymes, their kinetics, and their regulation is essential for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting these pathways. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these important metabolic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 9. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of Acyl-Coenzyme A Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are pivotal intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Their subcellular compartmentalization is crucial for the regulation and segregation of these metabolic processes. This technical guide provides a comprehensive overview of the cellular localization of acyl-CoAs, with a focus on the broader context of acyl-CoA metabolism due to the limited direct experimental data specifically for 3-Carboxypropyl-CoA. The information presented herein is synthesized from studies on related acyl-CoA species and the enzymes responsible for their synthesis and utilization, offering a framework for inferring the probable localization of less-studied intermediates like this compound.
Subcellular Distribution of Acyl-CoA Pools
Acyl-CoAs are not confined to a single cellular compartment but are distributed across various organelles, each housing specific metabolic pathways that utilize these activated acyl groups. The primary subcellular locations for acyl-CoA pools are the cytosol, mitochondria, peroxisomes, and the endoplasmic reticulum.[1]
Table 1: Subcellular Localization of Key Enzymes and Transporters in Acyl-CoA Metabolism
| Protein | Function | Predominant Cellular Localization | References |
| CoA Synthase (CoAsy) | Final two steps of CoA biosynthesis | Mitochondria | [2][3] |
| Acyl-CoA Synthetases (ACSLs) | Fatty acid activation to acyl-CoAs | Endoplasmic Reticulum, Lipid Droplets, Mitochondria, Peroxisomes | [4][5][6][7][8][9] |
| 3-oxoacyl-CoA thiolase | β-oxidation | Peroxisomes | [10] |
| SLC25A16 and SLC25A42 | Mitochondrial CoASH import | Mitochondrial Inner Membrane | |
| Carnitine Palmitoyltransferase (CPT) System | Transport of long-chain acyl-CoAs into mitochondria | Mitochondrial Membranes | [11] |
Experimental Protocols for Determining Subcellular Localization
Subcellular Fractionation
This is a foundational technique to isolate different organelles from a cell homogenate.
-
Cell Homogenization: Tissues or cultured cells are disrupted using mechanical or chemical methods to release their contents while keeping organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Larger and denser components, such as nuclei, pellet at lower speeds, while smaller components, like mitochondria and microsomes (fragments of the ER), require higher speeds.
-
Density Gradient Centrifugation: For further purification of organelles, fractions obtained from differential centrifugation are layered onto a density gradient (e.g., sucrose or Percoll) and centrifuged at high speed. Organelles migrate to a position in the gradient that matches their own density.
-
Analysis of Fractions: Each fraction is then analyzed for the presence and concentration of the target molecule, in this case, this compound, using techniques like mass spectrometry. Organelle-specific marker proteins are used to assess the purity of each fraction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the detection and quantification of small molecules like acyl-CoAs from subcellular fractions.
-
Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using appropriate solvents.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph, where different acyl-CoA species are separated based on their physicochemical properties as they pass through a column.
-
Mass Spectrometric Detection: The separated molecules are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for their identification and quantification.
Visualizing Metabolic Pathways and Workflows
Generalized Workflow for Subcellular Localization
The following diagram illustrates the general experimental approach to determine the subcellular localization of a metabolite.
Caption: A generalized workflow for determining the subcellular localization of a metabolite.
Overview of Acyl-CoA Metabolism and Transport
This diagram provides a simplified overview of the major pathways involving acyl-CoAs and their transport between cellular compartments.
Caption: Major pathways of acyl-CoA metabolism and inter-organellar transport.
Inferred Localization of this compound
Direct evidence for the cellular localization of this compound is scarce in the scientific literature. However, based on its structure as a dicarboxylic acid derivative of CoA, its localization can be inferred to be primarily within the mitochondria . This inference is based on the following:
-
Dicarboxylic Acid Metabolism: Medium-chain dicarboxylic acids are known to be metabolized via β-oxidation within the mitochondria.
-
Mitochondrial β-oxidation: The machinery for β-oxidation, which would likely process this compound, is concentrated in the mitochondrial matrix.
-
CoA Pool: Mitochondria maintain a distinct pool of Coenzyme A to support the TCA cycle and fatty acid oxidation.[3]
It is also plausible that a fraction of this compound could be present in peroxisomes , as these organelles are also involved in the β-oxidation of certain fatty acids, including dicarboxylic acids.
Conclusion and Future Directions
The subcellular compartmentalization of acyl-CoAs is a critical aspect of metabolic regulation. While the precise localization of this compound remains to be definitively determined, it is strongly suggested to be mitochondrial based on the known pathways for dicarboxylic acid metabolism. Future research employing targeted metabolomics on isolated subcellular fractions will be essential to unequivocally establish the distribution of this compound and other less-abundant acyl-CoA species. A deeper understanding of the spatial organization of acyl-CoA metabolism will provide valuable insights for researchers in metabolic diseases and professionals in drug development targeting these pathways.
References
- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topographical localization of peroxisomal acyl-CoA ligases: differential localization of palmitoyl-CoA and lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-Carboxypropyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Carboxypropyl-CoA, more commonly known as glutaryl-CoA, is a pivotal intermediate in the catabolism of lysine and tryptophan. Beyond its established metabolic functions, recent scientific evidence has illuminated its role as a key signaling molecule. This occurs through a post-translational modification termed protein glutarylation, a non-enzymatic process where the glutaryl group from glutaryl-CoA is transferred to lysine residues of target proteins. This modification is reversed by the NAD+-dependent deacylase SIRT5, establishing a dynamic signaling axis responsive to cellular metabolic states. Dysregulation of glutaryl-CoA levels and protein glutarylation is implicated in the pathophysiology of inherited metabolic disorders such as glutaric aciduria type I. This technical guide provides an in-depth exploration of the core aspects of this compound (glutaryl-CoA) in cellular signaling, including its metabolic context, the mechanism of protein glutarylation, quantitative data on key enzymes, and detailed experimental protocols for its investigation.
Introduction to this compound (Glutaryl-CoA)
This compound, systematically named 4-carboxybutanoyl-CoA, is identical to glutaryl-CoA. This five-carbon dicarboxylic acyl-coenzyme A is a crucial intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its metabolism is compartmentalized within the mitochondria.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C26H42N7O19P3S |
| Molecular Weight | 881.6 g/mol |
| PubChem CID | 3081383[1] |
| Alternative Names | Glutaryl-CoA, 3-Carboxypropyl-coenzyme A |
The Glutaryl-CoA Signaling Pathway: Protein Glutarylation
The primary signaling function of glutaryl-CoA is mediated through protein glutarylation, a non-enzymatic post-translational modification (PTM) where the glutaryl moiety is covalently attached to the ε-amino group of lysine residues on target proteins. This modification introduces a negatively charged, five-carbon extension to the lysine side chain, which can significantly alter protein structure, function, and interactions.
The process is thought to be driven by the inherent reactivity of the thioester bond in glutaryl-CoA and the nucleophilicity of the lysine amine. The mitochondrial matrix, with its alkaline pH, is a conducive environment for this non-enzymatic acylation.
This signaling pathway is dynamically regulated by the opposing activities of glutaryl-CoA synthesis and its removal by the mitochondrial sirtuin, SIRT5, which functions as a deglutarylase.
Quantitative Data
Enzyme Kinetics
The regulation of glutaryl-CoA levels is critical, and the kinetics of the enzymes involved are central to this process.
Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | pH | Temperature (°C) | Reference |
| Glutaryl-CoA | 4.7 | - | 6.5 | - | UniProt: Q92947 |
| Glutaryl-CoA | 5.5 | - | 7.5 | - | UniProt: Q92947 |
| Glutaryl-CoA | 8.1 | - | 7.6 | - | UniProt: Q92947 |
| Glutaryl-CoA | 34 | - | 8.5 | - | UniProt: Q92947 |
| Glutaryl-CoA | 30 ± 2 | 3.2 ± 0.2 | - | - | [2] |
| Glutaryl-CoA | 52 ± 5 | 11 ± 1 | - | - | [2] |
Note: Vmax values were not always available in the same units, hence they are reported as found in the literature.
Table 2: Kinetic Parameters of Human SIRT5 Deacylase Activity
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Acetyl-peptide | ND | >750 | - | [3] |
| Malonyl-peptide | - | - | - | [3] |
| Succinyl-peptide | - | - | - | [3] |
| Glutaryl-peptide | - | - | - | [4] |
Note: Comprehensive kinetic data for SIRT5 with glutarylated substrates is still emerging. The table reflects the current state of knowledge, highlighting the preference for dicarboxylic acyl groups over acetyl groups.
Cellular Concentrations
The cellular concentration of glutaryl-CoA is a key determinant of the extent of protein glutarylation. These concentrations can fluctuate based on diet and metabolic state. In the metabolic disorder glutaric aciduria type I, which results from a deficiency in GCDH, glutaryl-CoA levels are significantly elevated. However, precise quantitative data on the cellular concentrations of glutaryl-CoA in various tissues and conditions are not yet well-established in the literature.
Experimental Protocols
In Vitro Protein Glutarylation Assay
This protocol describes a method for the non-enzymatic glutarylation of a purified protein for subsequent analysis.
Materials:
-
Purified protein of interest
-
Glutaryl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
SDS-PAGE reagents
-
Anti-glutaryl-lysine antibody
-
Immunoblotting reagents
Procedure:
-
Prepare a reaction mixture containing the purified protein (1-5 µg) and glutaryl-CoA (0.1-1 mM) in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with an anti-glutaryl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
SIRT5 Deglutarylation Assay
This protocol outlines a method to assess the deglutarylase activity of SIRT5 on a glutarylated substrate.
Materials:
-
Glutarylated substrate (e.g., a synthetic peptide with a glutarylated lysine or a protein glutarylated in vitro)
-
Recombinant human SIRT5
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Quenching solution (e.g., trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the glutarylated substrate, recombinant SIRT5, and NAD+ in the assay buffer.
-
Initiate the reaction by adding SIRT5.
-
Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution.
-
Analyze the reaction products by LC-MS/MS to quantify the decrease in the glutarylated substrate and the increase in the deglutarylated product.
Proteomic Identification of Glutarylated Proteins
This protocol provides a general workflow for the identification of glutarylated proteins from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis buffer with protease and deacetylase inhibitors
-
Trypsin
-
Anti-glutaryl-lysine antibody conjugated to beads
-
Wash buffers
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Lyse cells or tissues and perform protein quantification.
-
Digest the proteins into peptides using trypsin.
-
Immunoprecipitate glutarylated peptides using anti-glutaryl-lysine antibody-conjugated beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched glutarylated peptides.
-
Analyze the eluted peptides by LC-MS/MS.
-
Identify glutarylated peptides and proteins using database search algorithms that account for the mass shift of glutarylation (+114.0317 Da).
Conclusion and Future Directions
This compound (glutaryl-CoA) has emerged as a critical signaling molecule that directly links the metabolic state of a cell, particularly amino acid catabolism, to the post-translational modification of proteins. The discovery of protein glutarylation and its regulation by SIRT5 has opened new avenues for understanding cellular signaling and its dysregulation in disease. For researchers and drug development professionals, this signaling axis presents novel therapeutic targets for metabolic disorders and potentially other diseases where mitochondrial function is compromised.
Future research will likely focus on elucidating the full "glutarylome" in different tissues and disease states, identifying specific enzymatic "writers" of glutarylation, and developing potent and specific modulators of SIRT5 activity. A deeper understanding of the interplay between glutaryl-CoA levels, protein glutarylation, and cellular function will be crucial for translating these fundamental discoveries into clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-CoA, also known as glutaroyl-CoA, is a five-carbon dicarboxylic acid thioester of coenzyme A. It is an intermediate in the metabolic pathways of amino acids such as lysine and tryptophan.[1] The availability of pure this compound is crucial for in-vitro studies of enzymes that utilize it as a substrate, for investigating metabolic disorders, and for the development of novel therapeutics. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, based on established methods for analogous acyl-CoA compounds.
Synthesis Methodologies
Two primary approaches can be employed for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
1. Chemical Synthesis via Glutaric Anhydride
The most straightforward chemical method for synthesizing this compound is the reaction of glutaric anhydride with the free thiol group of Coenzyme A (CoA). This method is analogous to the synthesis of succinyl-CoA from succinic anhydride and is favored for its simplicity and relatively high yield. The reaction proceeds via nucleophilic attack of the CoA thiol on the anhydride, leading to the formation of the thioester bond.
2. Enzymatic Synthesis
Enzymatic synthesis offers high specificity and avoids the use of harsh chemicals. This approach typically involves an acyl-CoA synthetase (or ligase) that catalyzes the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA. While a specific glutaroyl-CoA synthetase may not be commercially available, some acyl-CoA synthetases exhibit broad substrate specificity and may accept glutaric acid as a substrate.[2] For instance, certain bacterial aryl-coenzyme A ligases have been shown to have a broad substrate affinity.[2] The reaction involves the formation of an acyl-adenylate intermediate, followed by the reaction with CoA to form the final product.
Quantitative Data for Analogous Acyl-CoA Syntheses
| Acyl-CoA Product | Starting Material | Synthesis Method | Yield (%) | Reference |
| Succinyl-CoA | Succinic anhydride | Chemical (Anhydride) | Not specified, but widely used | [3] |
| Malonyl-CoA | Malonic acid | Enzymatic (MatB ligase) | 95% | [3] |
| Methylmalonyl-CoA | Methylmalonic acid | Enzymatic (MatB ligase) | 92% | [3] |
| Cinnamoyl-CoA | Cinnamic acid | Chemical (ECF-mediated) | 75% | [3] |
| Various Acyl-CoAs | Corresponding acids | Chemical (CDI-mediated) | >40% | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Glutaric Anhydride
This protocol is adapted from established methods for the synthesis of dicarboxylic acyl-CoAs.
Materials:
-
Glutaric anhydride
-
Coenzyme A (free acid)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Dry, inert solvent (e.g., Tetrahydrofuran - THF, Dioxane)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of CoA Solution: Dissolve Coenzyme A in a cold 0.5 M solution of sodium bicarbonate. The concentration of CoA should be in the range of 10-20 mM. Keep the solution on ice.
-
Preparation of Glutaric Anhydride Solution: In a separate, dry reaction vessel, dissolve a 1.5 to 2-fold molar excess of glutaric anhydride in a minimal amount of a dry, inert solvent like THF.
-
Reaction: Slowly add the glutaric anhydride solution to the CoA solution with constant stirring, while maintaining the temperature at 4°C. The pH of the reaction mixture should be monitored and maintained between 7.0 and 8.0 by the dropwise addition of a dilute NaOH solution if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).
-
Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), the reaction can be stopped by adjusting the pH to 5.0 with dilute HCl.
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted glutaric acid and salts.
-
Elute the this compound with an increasing gradient of methanol in water.
-
-
Purification by HPLC:
-
For higher purity, the fractions from SPE containing the product can be pooled, lyophilized, and further purified by reverse-phase HPLC.
-
A C18 column is typically used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., phosphate buffer, pH 6.5).[5]
-
The elution of this compound can be monitored by UV absorbance at 260 nm (due to the adenine moiety of CoA).[6]
-
-
Product Characterization and Storage: The purified product should be characterized by mass spectrometry to confirm its identity. The concentration can be determined spectrophotometrically using the extinction coefficient of CoA at 260 nm. For long-term storage, the purified this compound should be stored as a lyophilized powder or in a buffered solution at -80°C.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general framework for enzymatic synthesis. The specific conditions will need to be optimized based on the chosen enzyme.
Materials:
-
Glutaric acid
-
Coenzyme A (free acid)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, HEPES, pH 7.5-8.5)
-
Acyl-CoA synthetase with activity towards dicarboxylic acids
-
Enzyme cofactors (if required)
Procedure:
-
Enzyme Preparation: The acyl-CoA synthetase needs to be expressed and purified, or obtained from a commercial source if available.
-
Reaction Mixture Setup: In a reaction tube, combine the buffer, MgCl₂, ATP, Coenzyme A, and glutaric acid. The typical molar ratio of ATP:CoA:acid is around 2:1:1.5.
-
Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration (1-4 hours).
-
Reaction Monitoring: The formation of this compound can be monitored by HPLC.
-
Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent like perchloric acid.
-
Purification: The purification of the enzymatically synthesized this compound follows the same steps as in the chemical synthesis protocol (SPE and HPLC).
The synthesis of this compound can be successfully achieved through both chemical and enzymatic methods. The chemical synthesis using glutaric anhydride is a robust and accessible method for most laboratories. The enzymatic approach, while potentially offering higher specificity, is dependent on the availability of a suitable enzyme. The provided protocols and comparative data offer a comprehensive guide for researchers to produce this compound for their specific research needs.
References
- 1. Glutaryl-CoA - Wikipedia [en.wikipedia.org]
- 2. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-CoA, also known as glutarate-CoA, is a pivotal intermediate in the metabolism of amino acids such as lysine and tryptophan. Its availability is crucial for studying various metabolic pathways and for the development of novel therapeutics targeting these pathways. This document provides detailed application notes and protocols for the reliable chemo-enzymatic synthesis of this compound. The described methods leverage a chemical acylation step followed by an enzymatic ligation, offering a versatile and efficient approach for producing this key metabolite.
Workflow Overview
The chemo-enzymatic synthesis of this compound involves a two-stage process. The first stage is the chemical synthesis of a reactive glutarate derivative, followed by the enzymatic ligation to Coenzyme A (CoA).
Data Presentation
The following table summarizes expected yields for the chemical synthesis of dicarboxylic acid-CoA esters, based on published data for succinyl-CoA. Similar yields are anticipated for this compound.
| Precursor | Synthesis Method | Reported Yield (%) | Reference |
| Succinic Anhydride | Symmetric Anhydride | ~70-80 | [1] |
| Glutaric Anhydride | Symmetric Anhydride | Expected: ~70-80 | Adapted from[1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Anhydride Method
This protocol is adapted from the successful synthesis of succinyl-CoA and is expected to yield this compound with high efficiency.[1]
Materials:
-
Glutaric anhydride
-
Coenzyme A (free acid)
-
Sodium bicarbonate (NaHCO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))
Equipment:
-
Magnetic stirrer with stir bar
-
Ice bath
-
pH meter
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Preparation of CoA Solution:
-
Dissolve 10 mg of Coenzyme A in 1 mL of 0.5 M NaHCO₃ buffer (pH ~8.0).
-
Cool the solution in an ice bath.
-
-
Acylation Reaction:
-
Dissolve a 1.5 molar excess of glutaric anhydride in a minimal amount of dry DMF.
-
Add the glutaric anhydride solution dropwise to the cold CoA solution while stirring.
-
Maintain the reaction on ice and stir for 1-2 hours.
-
Monitor the reaction for the disappearance of free thiols using Ellman's reagent.
-
-
Purification by Solid-Phase Extraction:
-
Acidify the reaction mixture to pH 3-4 with 1% TFA.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water containing 0.1% TFA to remove unreacted glutaric acid and salts.
-
Elute the this compound with 3 mL of 50% methanol in water.
-
-
Lyophilization:
-
Freeze the eluate containing the product and lyophilize to obtain a white powder.
-
Store the purified this compound at -80°C.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a dicarboxylyl-CoA synthetase to ligate glutaric acid to CoA. While specific recombinant dicarboxylyl-CoA synthetases are not widely available, broad-specificity acyl-CoA synthetases can be employed, or the enzyme can be enriched from tissue sources as described in the literature.[2]
Materials:
-
Glutaric acid
-
Coenzyme A (free acid)
-
ATP (adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Dicarboxylyl-CoA synthetase (e.g., from rat liver microsomes or a broad-specificity recombinant enzyme)[2]
Equipment:
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM Coenzyme A
-
5 mM Glutaric acid
-
Dicarboxylyl-CoA synthetase (concentration to be optimized)
-
-
Bring the final volume to 1 mL with nuclease-free water.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC analysis of small aliquots.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying with TFA as in Protocol 1.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing this compound using the SPE protocol described above.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by HPLC and LC-MS/MS.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Detection: UV absorbance at 260 nm.
-
Expected Retention Time: this compound will have a distinct retention time that is shorter than that of free CoA.
LC-MS/MS Analysis:
-
Mass spectrometry provides definitive identification of the product.
-
Expected Mass: The theoretical exact mass of this compound (C₂₆H₄₂N₇O₁₈P₃S) is 881.136 g/mol .
-
Fragmentation: In positive ion mode, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507.0 m/z) is expected.
Conclusion
The chemo-enzymatic synthesis of this compound offers a robust and adaptable method for producing this important metabolite for research and drug development. The chemical synthesis using glutaric anhydride provides a straightforward route to the product, while the enzymatic approach offers high specificity under mild conditions. Proper purification and characterization are essential to ensure the quality of the final product for downstream applications.
References
Application Notes and Protocols for the Quantification of 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in cellular metabolism, particularly in the degradation pathways of certain amino acids and fatty acids. Accurate quantification of this compound is essential for studying metabolic fluxes, identifying potential biomarkers for metabolic disorders, and understanding the mechanism of action of drugs that target these pathways. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used and sensitive method for acyl-CoA analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs. The method involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol describes the extraction of acyl-CoAs from animal tissues, a common starting material for metabolic studies.
Materials:
-
Frozen tissue sample
-
Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C
-
0.1 M Potassium phosphate buffer (pH 6.7), ice-cold
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of 15,000 x g and 4°C
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh 10-50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube with grinding beads. Add 1 mL of pre-chilled acetonitrile/isopropanol solution and the internal standard. Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
Extraction: Add 500 µL of ice-cold 0.1 M potassium phosphate buffer to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Optional Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove interfering substances. Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions. Load the supernatant onto the cartridge, wash with a suitable solvent to remove impurities, and elute the acyl-CoAs with a solvent mixture (e.g., methanol/ammonium hydroxide).
-
Drying: Evaporate the solvent from the supernatant (or SPE eluate) to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized in this mode.[1]
-
Multiple Reaction Monitoring (MRM): MRM is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
MRM Transitions for this compound (Predicted):
The exact MRM transitions for this compound should be determined by infusing a standard of the compound into the mass spectrometer. However, based on the known fragmentation of other acyl-CoAs, the transitions can be predicted. All acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3]
To predict the precursor ion (Q1), we first need the molecular weight of this compound.
-
Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) has a monoisotopic mass of 767.11 Da.
-
The 3-carboxypropyl group (C₄H₅O₂) has a mass of 101.02 Da (from glutaric acid minus a hydroxyl group).
-
The thioester linkage adds the acyl group to CoA.
-
Therefore, the predicted monoisotopic mass of this compound is approximately 850.12 Da. The protonated molecule [M+H]⁺ would have an m/z of 851.1 .
The primary product ion (Q3) would result from the neutral loss of 507 Da.
-
851.1 - 507.0 = 344.1
A secondary, confirmatory transition often involves the fragment corresponding to the adenosine 3',5'-diphosphate, which has an m/z of 428.0 .[1][4]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |
| This compound | 851.1 | 344.1 | Quantitation |
| This compound | 851.1 | 428.0 | Confirmation |
Note: These are predicted values and must be confirmed experimentally.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | This compound Concentration (pmol/mg tissue) | Standard Deviation |
| Control Group 1 | 1.25 | 0.15 |
| Control Group 2 | 1.31 | 0.20 |
| Treatment Group 1 | 2.54 | 0.32 |
| Treatment Group 2 | 2.68 | 0.28 |
Metabolic Pathway Context
This compound is an intermediate in the degradation of the amino acid lysine.[5] Specifically, it is formed from glutaryl-CoA, another intermediate in this pathway. Understanding this context is crucial for interpreting changes in this compound levels.
Caption: Simplified overview of the lysine degradation pathway.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method described, when properly optimized, provides the necessary sensitivity and selectivity for accurate and reliable measurement. By placing the quantification results within the context of relevant metabolic pathways, researchers can gain valuable insights into cellular metabolism and its response to various stimuli.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Enzymatic Assay for 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a short-chain acyl-CoA thioester. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The precise quantification of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying enzyme deficiencies, and for drug development targeting metabolic pathways. While methods like HPLC and LC-MS/MS are powerful for quantifying a wide range of acyl-CoAs[1][2], enzymatic assays can offer a more accessible and often higher-throughput alternative for specific molecules in laboratories equipped with spectrophotometers or fluorometers.[1]
This document provides a detailed, albeit theoretical, protocol for a coupled enzymatic assay for the quantification of this compound. It is important to note that a specific, validated enzymatic assay for this compound is not extensively described in the current scientific literature. The following protocol is a proposed methodology based on established principles for the enzymatic quantification of other short-chain acyl-CoAs.[3][4][5] This proposed assay would require experimental validation and optimization.
Principle of the Assay
This proposed assay is a coupled enzymatic reaction. The principle is based on the hypothesis that an acyl-CoA dehydrogenase may exhibit activity towards this compound. The reaction would be coupled to a subsequent reaction that produces a detectable signal, in this case, the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
The proposed reaction scheme is as follows:
-
Step 1: An appropriate acyl-CoA dehydrogenase catalyzes the dehydrogenation of this compound to its corresponding enoyl-CoA derivative. This reaction requires an electron acceptor, which in this proposed assay is NAD+.
-
Step 2: The concomitant reduction of NAD+ to NADH is directly proportional to the amount of this compound in the sample.
-
Detection: The increase in absorbance at 340 nm due to the production of NADH is measured to quantify the initial concentration of this compound.
Metabolic Context of Acyl-CoAs
Acyl-CoAs are integral to cellular metabolism. They are involved in the synthesis and oxidation of fatty acids, the citric acid cycle, and as donor molecules for protein acylation.[1] The balance of different acyl-CoA species is tightly regulated and can be indicative of the metabolic state of a cell or tissue.
Caption: Simplified overview of the central role of Acyl-CoAs in metabolism.
Experimental Protocol
This protocol is a template and requires optimization for the specific enzyme and experimental conditions.
Materials and Reagents
-
This compound (or a suitable standard)
-
Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, which has been shown to have broad substrate specificity[6])
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Tricine or Tris-HCl buffer
-
Triton X-100
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Reagent Preparation
-
Assay Buffer: 100 mM Tricine or Tris-HCl, pH 8.0, containing 0.1% Triton X-100.
-
NAD+ Stock Solution: 20 mM in deionized water. Store at -20°C.
-
Acyl-CoA Dehydrogenase Solution: Prepare a working solution of the selected acyl-CoA dehydrogenase in Assay Buffer. The optimal concentration needs to be determined experimentally.
-
Standard Solutions: Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 75, 100 µM) in Assay Buffer.
Assay Procedure
-
Prepare the Reaction Mixture: For each reaction in a 96-well plate, prepare a master mix containing:
-
Assay Buffer
-
NAD+ (final concentration of 1-2 mM)
-
Acyl-CoA Dehydrogenase (concentration to be optimized)
-
-
Add Standards and Samples: To appropriate wells, add a known volume of the this compound standards or the biological samples to be tested.
-
Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the this compound substrate.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range.
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all other readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Caption: General workflow for the proposed enzymatic assay of this compound.
Data Presentation
The quantitative data from the assay should be summarized in tables for clarity and easy comparison.
Table 1: Example Standard Curve Data
| This compound (µM) | Absorbance at 340 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.085 |
| 25 | 0.210 |
| 50 | 0.425 |
| 75 | 0.630 |
| 100 | 0.845 |
Table 2: Example Sample Data
| Sample ID | Absorbance at 340 nm (Corrected) | Calculated Concentration (µM) |
| Sample A | 0.350 | 41.2 |
| Sample B | 0.515 | 60.9 |
| Sample C | 0.150 | 17.6 |
Alternative Methods
Given the novelty of a specific enzymatic assay for this compound, established methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the current gold standard for the quantification of a broad range of acyl-CoAs, including less common species.[2] LC-MS/MS offers high sensitivity and specificity and allows for the simultaneous measurement of multiple acyl-CoAs in a single sample.[2]
Conclusion
This application note provides a framework for developing a coupled enzymatic assay for the quantification of this compound. The proposed protocol is based on established principles for similar assays and requires experimental validation and optimization. For researchers requiring high specificity and sensitivity for a broad range of acyl-CoAs, LC-MS/MS remains the recommended method. The development of a reliable enzymatic assay would provide a valuable, more accessible tool for studying the role of this compound in various biological contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 3-Carboxypropyl-CoA (Succinyl-CoA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays of key enzymes that either produce or utilize 3-Carboxypropyl-CoA, more commonly known as Succinyl-CoA. This intermediate is a critical component of the citric acid cycle and is involved in various metabolic pathways, making the enzymes that interact with it important targets for research and drug development. The following sections detail the principles and methodologies for assaying Succinyl-CoA Synthetase (SCS), α-Ketoglutarate Dehydrogenase (α-KGDH), and Succinyl-CoA:3-ketoacid-CoA transferase (SCOT).
Succinyl-CoA Synthetase (SCS) In Vitro Activity Assay
Application: This assay is used to determine the enzymatic activity of Succinyl-CoA Synthetase (SCS), which catalyzes the reversible reaction of succinate and Coenzyme A to form succinyl-CoA. The protocol described here is a coupled-enzyme spectrophotometric assay that measures the formation of succinyl-CoA in the direction of ATP (or GTP) consumption.
Principle: The activity of SCS is measured by coupling the production of ADP (or GDP) to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). In this cascade, ADP is used by PK to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by LDH, consuming NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the SCS activity.
Signaling Pathway
Application Notes and Protocols for 3-Carboxypropyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-CoA, more commonly known as glutaryl-CoA, is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The metabolic flux through the glutaryl-CoA pathway is essential for normal cellular function, and genetic defects in the enzymes that process this substrate can lead to severe metabolic disorders, such as Glutaric Aciduria Type 1. These application notes provide detailed information on the primary enzymes that utilize glutaryl-CoA as a substrate, their kinetic properties, and comprehensive protocols for their analysis. This information is intended to support research into the pathophysiology of related metabolic diseases and to aid in the development of novel therapeutic interventions.
Enzymes Utilizing this compound (Glutaryl-CoA)
Two key mitochondrial enzymes have been identified to act upon glutaryl-CoA:
-
Glutaryl-CoA Dehydrogenase (GCDH): This flavoprotein is the principal enzyme responsible for the metabolism of glutaryl-CoA. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[1][2] The electrons generated in this reaction are transferred to the electron transport chain via the electron transfer flavoprotein (ETF).[3]
-
Succinyl-CoA:glutarate-CoA Transferase (SUGCT): This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as succinyl-CoA, to glutarate, thereby forming glutaryl-CoA.[4][5] This "metabolite repair" pathway is crucial for salvaging glutarate that may be formed from the hydrolysis of glutaryl-CoA.[6]
Quantitative Data
The kinetic parameters of enzymes acting on this compound are essential for understanding their efficiency and role in metabolism. The following tables summarize the available quantitative data for Glutaryl-CoA Dehydrogenase and Succinyl-CoA:glutarate-CoA Transferase.
Table 1: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)
| Enzyme Source | Substrate | Km | Vmax | kcat | Reference |
| Pseudomonas fluorescens | Glutaryl-CoA | 3.4 µM | 0.24 µmol/min/mg | - | [7] |
| Human Fibroblast | [2,3,4-3H]Glutaryl-CoA | 5.9 µM | 51 pmol 3H2O/min/mg protein | - | [8][9] |
| Porcine Liver | Glutaryl-CoA | - | - | - | [10] |
| Human | 4-nitrobutyryl-CoA | - | - | <2% of that with glutaryl-CoA | [11] |
Table 2: Kinetic Parameters of Succinyl-CoA:glutarate-CoA Transferase (SUGCT)
| Enzyme Source | Substrate | Km | Reference |
| Recombinant Human | Glutaryl-CoA | 17.3 µM | [4] |
| Recombinant Human | 3-hydroxy-3-methylglutarate (HMG) | 4.0 mM | [4] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the degradation pathway of L-lysine. A deficiency in the primary enzyme metabolizing this substrate, Glutaryl-CoA Dehydrogenase (GCDH), leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, causing the neurometabolic disorder Glutaric Aciduria Type 1.
Figure 1: Lysine degradation pathway highlighting the role of Glutaryl-CoA.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
This protocol describes a continuous spectrophotometric assay to measure GCDH activity using an artificial electron acceptor.
Workflow:
Figure 2: Workflow for the spectrophotometric GCDH assay.
Materials:
-
Purified recombinant GCDH or cell lysate
-
Potassium phosphate buffer (44.5 mM, pH 7.2)
-
Glutaryl-CoA (substrate, 100 µM)
-
Flavin adenine dinucleotide (FAD, 100 µM)
-
Ferrocenium hexafluorophosphate (artificial electron acceptor, 200 µM)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare the reaction mixture by combining the potassium phosphate buffer, FAD, and ferrocenium hexafluorophosphate in a cuvette.
-
Add the purified GCDH enzyme or cell lysate to the reaction mixture and incubate at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding glutaryl-CoA to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferrocenium.
-
Record the change in absorbance over a period of 5 minutes.
-
Calculate the GCDH activity based on the rate of ferrocenium reduction, using its molar extinction coefficient.
Protocol 2: Fluorometric Assay for Succinyl-CoA:glutarate-CoA Transferase (SUGCT) Activity
This protocol describes a coupled enzyme assay for the high-throughput screening of SUGCT activity.[4]
Workflow:
Figure 3: Workflow for the fluorometric SUGCT assay.
Materials:
-
Purified recombinant SUGCT or cell lysate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (50 µM)
-
Glutaryl-CoA (20 µM)
-
Dithiothreitol (DTT, 4 mM)
-
Triton X-100 (0.1%)
-
HMG-CoA Reductase (HMGCR, 9 U/L)
-
3-hydroxy-3-methylglutarate (HMG, 4 mM)
-
Fluorometer (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay mixture containing potassium phosphate buffer, NADPH, DTT, Triton X-100, and HMGCR.
-
Add the purified SUGCT enzyme or cell lysate to the assay mixture.
-
Add glutaryl-CoA to the mixture.
-
Initiate the reaction by adding HMG.
-
Immediately monitor the decrease in fluorescence at 460 nm (with excitation at 340 nm) as NADPH is consumed by HMGCR in the coupled reaction.
-
Record the fluorescence signal over time.
-
Calculate the SUGCT activity based on the rate of NADPH consumption.
Protocol 3: Tritium Release Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
This highly sensitive assay measures the release of tritium from a radiolabeled substrate.[8][12]
Materials:
-
[2,3,4-3H]Glutaryl-CoA (radiolabeled substrate)
-
Cultured fibroblasts or other cell types
-
Assay buffer
-
Artificial electron acceptors (optional)
-
Scintillation counter
Procedure:
-
Culture fibroblasts from patients or controls.
-
Prepare cell sonicates.
-
The assay measures the enzyme-catalyzed release of tritium from [2,3,4-3H]glutaryl-CoA.
-
The reaction can be performed with or without the addition of an artificial electron acceptor to assess the dehydrogenase activity independently of the electron transfer chain.
-
After incubation, the reaction is stopped, and the released tritiated water is separated from the unreacted substrate.
-
The amount of released tritium is quantified using a scintillation counter.
-
The activity is expressed as the amount of tritium released per unit time per amount of protein.
Conclusion
The study of enzymes that metabolize this compound (glutaryl-CoA) is fundamental to understanding key metabolic pathways and the pathogenesis of related inborn errors of metabolism. The protocols and data presented here provide a robust framework for researchers to investigate the function of Glutaryl-CoA Dehydrogenase and Succinyl-CoA:glutarate-CoA Transferase, paving the way for advancements in diagnostics and therapeutics for conditions like Glutaric Aciduria Type 1.
References
- 1. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C7orf10 encodes succinate-hydroxymethylglutarate CoA-transferase, the enzyme that converts glutarate to glutaryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a putative genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-CoA is a short-chain acyl-CoA thioester that can be an intermediate in various metabolic pathways. The isolation and quantification of specific acyl-CoAs like this compound are crucial for understanding cellular metabolism, enzyme kinetics, and for applications in drug development. These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and analysis of this compound from biological samples. The protocols described herein are based on established methods for other short and long-chain acyl-CoAs and have been adapted for the specific properties of this compound.
Data Presentation
The following table summarizes typical recovery rates and limits of detection for acyl-CoA analysis using HPLC-based methods, which can be expected to be similar for this compound.
| Parameter | Value | Method | Reference |
| Extraction Recovery | 70-80% | Solid-phase purification from tissue homogenates | [1] |
| Extraction Recovery | 93-104% | Acetonitrile/2-propanol extraction from rat liver | [2] |
| Solid-Phase Extraction Recovery | 83-90% | 2-(2-pyridyl)ethyl-functionalized silica gel | [2] |
| HPLC-UV Limit of Detection | >10-fold lower than previous methods | RP-C18 HPLC with UV detection | [3] |
| HPLC-MS Limit of Detection | 1-5 fmol | Reversed-phase LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues or Cells
This protocol is adapted from methods used for the extraction of long-chain acyl-CoAs and can be modified for this compound.[1][4]
Materials:
-
Tissue or cell sample
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Add 2-propanol to the homogenate and continue homogenization.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Centrifuge the mixture to pellet the cellular debris.
-
Collect the supernatant containing the acyl-CoAs for further purification.
Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound
This protocol utilizes a solid-phase extraction column to purify acyl-CoAs from the crude extract.[1]
Materials:
-
Acyl-CoA extract from Protocol 1
-
Oligonucleotide purification column
-
2-propanol
-
Vacuum manifold
Procedure:
-
Load the supernatant from the extraction step onto an oligonucleotide purification column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent for analysis.
Protocol 3: HPLC Analysis of this compound
This protocol describes the analysis of the purified this compound using High-Performance Liquid Chromatography (HPLC).[1][3]
Materials:
-
Purified this compound sample
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 column
-
Mobile Phase A: KH2PO4 (75 mM, pH 4.9)
-
Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid
Procedure:
-
Reconstitute the purified acyl-CoA sample in an appropriate solvent.
-
Inject the sample onto a C18 column.
-
Elute the acyl-CoAs using a binary gradient of Mobile Phase A and Mobile Phase B.
-
Monitor the eluent at 260 nm for UV detection or by MS for more specific detection and quantification.
-
Identify and quantify this compound based on its retention time and peak area compared to a standard.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for isolating this compound.
Signaling Pathway Context: Potential Role in Metabolism
While the specific pathways involving this compound are not extensively detailed in the provided search results, it is a dicarboxylic acid derivative of Coenzyme A, suggesting its involvement in pathways that utilize dicarboxylic acids. One such general pathway is the Krebs cycle (Citric Acid Cycle), which involves several dicarboxylic acid intermediates. The following diagram illustrates a simplified view of where a molecule like this compound might conceptually fit into central metabolism.
Caption: Potential metabolic context of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Applications of 3-Carboxypropyl-CoA: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) thioesters stand as pivotal intermediates, participating in a vast array of biochemical transformations central to energy homeostasis and biosynthesis. Among these, 3-Carboxypropyl-CoA, a dicarboxylic acyl-CoA, holds significant research interest due to its structural similarity to key metabolic players like succinyl-CoA. This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and potential applications of this compound.
While direct commercial sources for this compound are not readily found, this guide outlines a robust chemo-enzymatic synthesis protocol adapted from established methods for creating various acyl-CoA esters. Furthermore, it details state-of-the-art analytical techniques for purification and quantification, and explores potential applications in metabolic research, particularly in the context of fatty acid synthesis and enzyme inhibition.
Application Notes
This compound, as a structural analog of succinyl-CoA, a key intermediate in the citric acid cycle, is a valuable tool for probing the specificity and mechanism of various enzymes. Its dicarboxylic nature suggests potential roles in influencing metabolic pathways that utilize di- and tricarboxylic acids.
1. Investigation of Enzyme Inhibition:
Structurally similar molecules to this compound have been shown to act as enzyme inhibitors. For instance, the structurally related 3-chloropropionyl-CoA has been demonstrated to be an irreversible inhibitor of HMG-CoA synthase. This suggests that this compound could be investigated as a potential inhibitor of enzymes involved in fatty acid and ketone body metabolism. Researchers can utilize this compound in kinetic assays to determine its inhibitory mechanism (competitive, non-competitive, or uncompetitive) and to quantify its potency through the determination of inhibition constants (Ki) or IC50 values.
2. Probing Acyl-CoA Synthetase Substrate Specificity:
Acyl-CoA synthetases (ACSs) are a family of enzymes that activate fatty acids by converting them to their corresponding CoA thioesters. While some ACSs are highly specific, others exhibit broader substrate tolerance. This compound can be used as a potential substrate to characterize the specificity of various ACS isoforms, particularly those known to activate dicarboxylic acids. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to assess the efficiency of its activation.
3. Studies in Fatty Acid Metabolism:
The biosynthesis of fatty acids is a tightly regulated process, with acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) as key enzymes. Long-chain fatty acyl-CoAs are known to feedback-inhibit ACC.[1][2] Given its dicarboxylic nature, this compound could be explored for its potential to modulate the activity of enzymes involved in fatty acid synthesis. Its effects can be studied in cell-based assays by measuring the incorporation of labeled precursors into fatty acids or in cell-free systems by directly assessing enzyme activity.
Quantitative Data Summary
Direct quantitative data for this compound is scarce in the literature. However, data for structurally and functionally related dicarboxylyl-CoA molecules can provide a valuable reference point for researchers. The following table summarizes kinetic data for succinyl-CoA synthetase with its natural substrate, succinate, and a structural analog, 3-sulfinopropionate.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Succinyl-CoA Synthetase | Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 | [3] |
| Succinyl-CoA Synthetase | 3-Sulfinopropionate | 0.818 ± 0.046 | 0.12 ± 0.01 | [3] |
Experimental Protocols
1. Chemo-enzymatic Synthesis of this compound (Adapted Protocol):
This protocol is adapted from a general method for the synthesis of acyl-CoA esters using carbonyldiimidazole (CDI) activation.
Materials:
-
Glutaric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
0.5 M Sodium bicarbonate solution (NaHCO3)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Glutaric Acid: In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve glutaric acid (1 equivalent) in anhydrous DMF. Add CDI (1.1 equivalents) and stir the reaction mixture at room temperature for 1 hour, or until CO2 evolution ceases.
-
Thioester Formation: In a separate vial, dissolve Coenzyme A lithium salt (1 equivalent) in cold 0.5 M NaHCO3 solution. To this solution, slowly add the activated glutaric acid-CDI solution from step 1. Adjust the pH to 6.5-7.0 with TEA if necessary.
-
Reaction Monitoring: Stir the reaction mixture on ice for 2-4 hours. Monitor the progress of the reaction by analytical reversed-phase HPLC, observing the disappearance of the CoA peak and the appearance of a new, more hydrophobic peak corresponding to this compound.
-
Purification: Purify the reaction mixture using preparative reversed-phase HPLC. A C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Lyophilization: Collect the fractions containing the purified this compound and lyophilize to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the product by LC-MS analysis, looking for the expected mass of this compound.
2. HPLC Purification and Analysis of Acyl-CoA Esters:
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Gradient Program:
A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B
Detection:
-
Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine moiety of Coenzyme A.
3. Enzyme Inhibition Assay (Example: Fatty Acid Synthase):
Materials:
-
Purified fatty acid synthase (FASN)
-
Acetyl-CoA
-
Malonyl-CoA (containing a radiolabel, e.g., [2-14C]malonyl-CoA)
-
NADPH
-
This compound (inhibitor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, NADPH, acetyl-CoA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding FASN to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).
-
Substrate Addition: Add the radiolabeled malonyl-CoA to start the fatty acid synthesis.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Extraction: Extract the synthesized fatty acids with a non-polar solvent (e.g., hexane).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic experiments can be designed to determine the Ki and the mechanism of inhibition.
Visualizations
Caption: Potential inhibition of Fatty Acid Synthase (FASN) by this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for 3-Carboxypropyl-CoA (Glutaryl-CoA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxypropyl-Coenzyme A, more commonly known as Glutaryl-Coenzyme A (Glutaryl-CoA), is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its metabolism is central to cellular energy production and is intrinsically linked to the metabolic disorder Glutaric Aciduria Type I. Accurate handling, storage, and experimental use of Glutaryl-CoA are paramount for reliable and reproducible research in areas such as inborn errors of metabolism, neurodegenerative diseases, and drug development targeting associated metabolic pathways.
Chemical Properties and Stability
Glutaryl-CoA is a dicarboxylic acyl-coenzyme A derivative. The presence of the thioester bond makes it a high-energy compound, susceptible to hydrolysis, particularly at neutral to basic pH.
Data Presentation: Physicochemical and Stability Data for Glutaryl-CoA
| Property | Value | Reference/Comment |
| Synonyms | 3-Carboxypropyl-CoA, Glutaryl-Coenzyme A | |
| Molecular Formula | C26H42N7O19P3S | [1] |
| Molecular Weight | 881.6 g/mol | [1] |
| Appearance | White to off-white powder | General observation for CoA esters. |
| Solubility | Soluble in water and aqueous buffers. | Dicarboxylic acids are generally water-soluble.[2] |
| Storage (Powder) | Store desiccated at -20°C or below. | General recommendation for CoA esters.[3] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C in an acidic buffer (pH 4-6). Avoid repeated freeze-thaw cycles. | Aqueous solutions of Coenzyme A are unstable at basic pH.[3] |
| pH Stability | More stable in acidic conditions (pH 4-6). The thioester bond is susceptible to hydrolysis at neutral and alkaline pH. | General stability of thioesters and Coenzyme A.[3][4] |
| Temperature Stability | Unstable at room temperature in aqueous solutions over extended periods. | Long-chain fatty acyl-CoAs show significant degradation in aqueous buffer at room temperature. |
Metabolic Pathway: Lysine Degradation
Glutaryl-CoA is a key intermediate in the mitochondrial degradation pathway of lysine, hydroxylysine, and tryptophan. The final step in this pathway before entering the TCA cycle is the oxidative decarboxylation of Glutaryl-CoA to Crotonyl-CoA, catalyzed by the enzyme Glutaryl-CoA dehydrogenase (GCDH). A deficiency in GCDH leads to the accumulation of Glutaryl-CoA and its derivatives, glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Aciduria Type I.
Experimental Protocols
Protocol 1: Preparation and Handling of Glutaryl-CoA Solutions
Objective: To prepare stable stock solutions of Glutaryl-CoA for use in enzymatic assays and other experiments.
Materials:
-
Glutaryl-CoA (powder)
-
Nuclease-free water
-
Acidic buffer (e.g., 10 mM HCl or 10 mM Potassium Phosphate, pH 6.0)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of Glutaryl-CoA powder to room temperature before opening to prevent condensation.
-
On ice, reconstitute the powder in a minimal volume of acidic buffer (pH 4-6) to the desired stock concentration (e.g., 10-20 mM). Gently vortex to dissolve.
-
Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.
-
Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
When needed, thaw an aliquot on ice and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.
Protocol 2: Chemical Synthesis of Glutaryl-CoA
Objective: To synthesize Glutaryl-CoA from Glutaric Anhydride and Coenzyme A. This protocol is adapted from methods for synthesizing other acyl-CoA esters.
Workflow for Glutaryl-CoA Synthesis
Materials:
-
Coenzyme A (free acid or lithium salt)
-
Glutaric Anhydride
-
Sodium Bicarbonate (NaHCO3)
-
Nuclease-free water
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Potassium Phosphate (KH2PO4)
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Reaction: a. Prepare a solution of Coenzyme A (e.g., 10 mg/mL) in an aqueous solution of 0.5 M NaHCO3 on ice. b. Add a 1.5 to 2-fold molar excess of Glutaric Anhydride to the Coenzyme A solution while stirring on ice. c. Continue stirring the reaction mixture on ice for 1-2 hours. Monitor the reaction for the disappearance of free thiols using Ellman's reagent.
-
Purification: a. Acidify the reaction mixture to pH ~5.0 with dilute HCl. b. Centrifuge to remove any precipitate. c. Purify the supernatant using reverse-phase HPLC on a C18 column. d. Use a gradient elution, for example:
- Mobile Phase A: 20 mM KH2PO4, pH 5.0
- Mobile Phase B: Acetonitrile
- Gradient: 5% to 50% B over 30 minutes. e. Monitor the elution at 260 nm and collect the fractions corresponding to the Glutaryl-CoA peak.
-
Verification and Storage: a. Pool the pure fractions and lyophilize to obtain Glutaryl-CoA as a powder. b. Confirm the identity and purity of the product by mass spectrometry. c. Store the lyophilized powder at -80°C.
Protocol 3: Enzymatic Assay for Glutaryl-CoA Dehydrogenase (GCDH)
Objective: To measure the activity of GCDH by monitoring the reduction of an artificial electron acceptor following the dehydrogenation of Glutaryl-CoA. This protocol is based on a tritium-release assay but is adapted here for a more common spectrophotometric method.
Principle: GCDH catalyzes the conversion of Glutaryl-CoA to Crotonyl-CoA and CO2. In this assay, the electrons from the oxidation of Glutaryl-CoA are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by a decrease in its absorbance.
Materials:
-
Purified Glutaryl-CoA Dehydrogenase (GCDH) or cell/tissue lysate containing GCDH
-
Glutaryl-CoA solution (prepared as in Protocol 1)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM in water)
-
Phenazine methosulfate (PMS) solution (e.g., 20 mM in water)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume of 1 mL):
-
880 µL Assay Buffer (100 mM Potassium Phosphate, pH 7.5)
-
50 µL DCPIP solution (final concentration 100 µM)
-
10 µL PMS solution (final concentration 200 µM)
-
10 µL of enzyme solution (GCDH or lysate)
-
-
Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding 50 µL of Glutaryl-CoA solution (e.g., 2 mM stock for a final concentration of 100 µM).
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of DCPIP reduction is proportional to the GCDH activity.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.
Controls:
-
A blank reaction without the enzyme to measure the non-enzymatic reduction of DCPIP.
-
A blank reaction without Glutaryl-CoA to measure any substrate-independent activity.
Safety Precautions
While Glutaryl-CoA itself is not classified as hazardous, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and associated reagents. Handle all chemicals in a well-ventilated area.
References
- 1. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neolab.de [neolab.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carboxypropyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Carboxypropyl-CoA, also known as succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (Succinyl-CoA)?
A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method often involves the reaction of Coenzyme A (CoA) with succinic anhydride. The anhydride reacts with the thiol group of CoA to form the thioester bond. Another chemical approach is the carbonyldiimidazole (CDI)-mediated coupling of succinic acid with CoA.
-
Enzymatic Synthesis: This route utilizes the enzyme Succinyl-CoA Synthetase (SCS), which catalyzes the reversible reaction between succinate and Coenzyme A in the presence of ATP or GTP to form succinyl-CoA.[1][2]
Q2: What is the stability of this compound and how should it be stored?
A2: this compound is known to be relatively unstable, primarily due to the high-energy thioester bond and the presence of the free carboxylic acid. It can undergo hydrolysis, especially at non-neutral pH. One study noted that a similar thioester, S-succinyl-N-acetyl-cysteamine, has a half-life of approximately 16 minutes at pH 8 and 37°C, undergoing hydrolysis via the formation of succinic anhydride.[3][4] For short-term storage, solutions should be kept on ice. For long-term storage, it is recommended to store aliquots at -80°C. One study on the stability of succinyl-CoA standard solutions found them to be stable for at least 45 hours at room temperature.[5]
Q3: How can I purify synthesized this compound?
A3: High-performance liquid chromatography (HPLC) is the most common method for purifying this compound. A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent like acetonitrile or methanol.[6][7] The purification can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine moiety of CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Chemical Synthesis: Incomplete reaction with succinic anhydride | Ensure the succinic anhydride is fresh and has not been hydrolyzed by exposure to moisture. Use a molar excess of the anhydride. Optimize reaction time and temperature. |
| Chemical Synthesis: Inactive CDI reagent | Carbonyldiimidazole (CDI) is moisture-sensitive. Use fresh, high-quality CDI and perform the reaction under anhydrous conditions. |
| Enzymatic Synthesis: Inactive Succinyl-CoA Synthetase (SCS) | Verify the activity of the enzyme using a standard assay. Ensure proper storage conditions for the enzyme. The enzyme requires Mg2+ or Mn2+ for activity.[8] |
| Enzymatic Synthesis: Unfavorable reaction equilibrium | The enzymatic synthesis is reversible. To drive the reaction toward this compound formation, use a high concentration of substrates (succinate, CoA, and ATP/GTP).[9] |
| Degradation of this compound | Due to its instability, the product may be degrading during the reaction or workup. Maintain a neutral or slightly acidic pH (pH 6-7) and low temperatures (0-4°C) whenever possible.[3][4] |
Presence of Multiple Peaks in HPLC Analysis
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | Coenzyme A and succinate/succinic anhydride may be present. Compare the retention times with standards. Optimize the reaction stoichiometry and time to ensure complete conversion. |
| Side Products from Chemical Synthesis | A potential side reaction is the formation of a thioether by the addition of CoA-SH to the double bond of maleic anhydride (an impurity in succinic anhydride).[10] Ensure the purity of the starting succinic anhydride. |
| Oxidized Coenzyme A (CoA disulfide) | Coenzyme A can be oxidized to form a disulfide dimer. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like dithiothreitol (DTT) to the purification buffers. |
| Hydrolyzed Product | The peak corresponding to succinate may be observed due to the hydrolysis of this compound. Minimize the time between synthesis and purification, and maintain cold conditions. |
Experimental Protocols
Chemical Synthesis of this compound from Succinic Anhydride
This protocol is adapted from general methods for acyl-CoA synthesis.
-
Preparation of Reagents:
-
Dissolve Coenzyme A trilithium salt in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0) to a final concentration of 10-20 mM.
-
Prepare a solution of succinic anhydride in a dry organic solvent (e.g., dioxane or acetonitrile).
-
-
Reaction:
-
While stirring the CoA solution on ice, add the succinic anhydride solution dropwise. A molar excess (e.g., 1.5 to 2-fold) of the anhydride is recommended.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC. The reaction is typically complete within 1-2 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 5-6 with a dilute acid (e.g., HCl).
-
Purify the this compound by preparative reverse-phase HPLC using a C18 column.
-
Use a gradient elution, for example, from 95% Buffer A (e.g., 50 mM ammonium acetate, pH 5.5) and 5% Buffer B (acetonitrile) to a higher concentration of Buffer B over 30-40 minutes.
-
Monitor the elution at 260 nm.
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.
-
Enzymatic Synthesis of this compound
This protocol is based on the known activity of Succinyl-CoA Synthetase.[1][6]
-
Reaction Mixture:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the following components:
-
Succinate (e.g., 10 mM)
-
Coenzyme A (e.g., 1 mM)
-
ATP or GTP (e.g., 5 mM)
-
MgCl2 (e.g., 10 mM)
-
Succinyl-CoA Synthetase (determine the optimal amount empirically)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Monitor the formation of this compound over time using HPLC.
-
-
Termination and Purification:
-
Stop the reaction by adding a quenching agent, such as a final concentration of 1% trifluoroacetic acid (TFA).
-
Centrifuge to pellet the denatured enzyme.
-
Purify the supernatant containing this compound using the HPLC method described in the chemical synthesis protocol.
-
Quantitative Data
| Synthesis Method | Related Compound | Reported Yield | Reference |
| CDI-mediated coupling | Methylsuccinyl-CoA | 40% | [Molecules 2016, 21(4), 517] |
Note: The synthesis of dicarboxylyl-CoAs using CDI-mediated coupling has been reported to be less successful than for other acyl-CoAs, often resulting in lower yields.
Visualizations
Caption: Chemical and enzymatic synthesis routes for this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 2. Succinyl-CoA [amboss.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ATP-specificity of succinyl-CoA synthetase from Blastocystis hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 3-Carboxypropyl-CoA in solution
Welcome to the technical support center for 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is giving inconsistent or no results. What could be the problem?
A1: Inconsistent or failed experiments using this compound are often linked to the instability of the compound in aqueous solutions. This compound, being a thioester, is susceptible to hydrolysis. Furthermore, its structural similarity to succinyl-CoA suggests a tendency for non-enzymatic degradation, especially under certain pH and temperature conditions. We recommend verifying the integrity of your this compound stock solution.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be prepared in a buffer at a slightly acidic to neutral pH (pH 6.0-7.0). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the compound should be stable for several months. For short-term storage (up to one month), -20°C is acceptable.
Q3: What is the primary cause of this compound degradation in solution?
A3: The primary cause of degradation is believed to be intramolecular catalysis, a reaction pathway well-documented for the structurally similar molecule, succinyl-CoA. The terminal carboxyl group can attack the thioester bond, leading to the formation of a highly reactive cyclic anhydride intermediate. This intermediate is then rapidly hydrolyzed, breaking down the this compound molecule. This process is significantly accelerated at alkaline pH.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is highly dependent on the pH of the solution. Thioester bonds are generally more stable at a neutral pH. Based on studies of analogous compounds like succinyl-CoA, the degradation rate of this compound is expected to increase significantly at alkaline pH (pH > 7.5). For experiments requiring alkaline conditions, it is crucial to prepare the this compound solution immediately before use and minimize the incubation time.
Q5: Can I use a commercial kit to measure the concentration of my this compound solution?
A5: While there may not be a specific kit for this compound, you can adapt commercially available Coenzyme A assay kits. These kits typically measure the free thiol group of Coenzyme A after hydrolysis of the thioester bond. By measuring the amount of Coenzyme A released over time, you can determine the rate of degradation of your this compound solution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments involving this compound.
Problem: Inconsistent or lower-than-expected enzyme activity.
This is a frequent issue and often points to the degradation of the this compound substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for experiments with this compound.
Problem: Observing a rapid decrease in this compound concentration over a short period.
This is a strong indicator of accelerated degradation.
Potential Causes and Solutions:
-
Alkaline pH: The most likely cause is a reaction buffer with a pH above 7.5. The rate of hydrolysis via intramolecular catalysis increases significantly in alkaline conditions.
-
Solution: If possible, adjust the experimental pH to a neutral range (6.5-7.5). If alkaline pH is necessary, prepare the this compound solution immediately before adding it to the reaction mixture and keep the experiment time as short as possible.
-
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solution: Perform experiments at the lowest feasible temperature. If incubating at higher temperatures (e.g., 37°C), be aware that the stability of this compound will be reduced. Consider running a time-course experiment to determine its half-life under your specific conditions.
-
Data on Stability of a Structurally Similar Compound
| Condition | Half-life of Succinyl-CoA (Thioester Mimic) | Reference Compound Stability (e.g., Acetyl-CoA mimic) |
| pH 8.0, 37°C | ~16 minutes | ~18 days |
This data highlights the dramatic instability of the succinyl-thioester bond at a slightly alkaline pH compared to a simple acyl-thioester.
Proposed Degradation Pathway
The instability of this compound is likely due to an intramolecular reaction leading to the formation of a cyclic anhydride.
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol provides a method to determine the stability of your this compound solution under your specific experimental conditions (e.g., buffer, pH, and temperature).
Principle:
The degradation of this compound results in the release of free Coenzyme A (CoA-SH). The concentration of this free thiol can be quantified over time using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound solution of known initial concentration.
-
Your experimental buffer at the desired pH.
-
Ellman's reagent (DTNB) solution (10 mM in 0.1 M potassium phosphate, pH 7.0).
-
A temperature-controlled spectrophotometer or plate reader.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare your experimental reaction mixture containing all components except your enzyme or other initiating reagent. This will serve as your stability test sample.
-
Incubation: Place the tube in a water bath or incubator at your desired experimental temperature.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of your reaction mixture. The volume of the aliquot will depend on the cuvette or plate volume for your spectrophotometer.
-
Quenching and Derivatization (Optional but Recommended): To stop the degradation at each time point, you can add the aliquot to a solution that will immediately stabilize the remaining this compound, for example, by rapid freezing or by adding a quenching agent if compatible with the subsequent measurement.
-
DTNB Reaction:
-
In a cuvette or a well of a 96-well plate, add a suitable volume of your experimental buffer.
-
Add the aliquot from the desired time point.
-
Add a small volume of the DTNB solution (e.g., 10 µL for a 1 mL final volume). Mix well.
-
-
Measurement: Immediately measure the absorbance at 412 nm.
-
Standard Curve: To quantify the amount of free CoA-SH, prepare a standard curve using known concentrations of Coenzyme A in your experimental buffer and react them with DTNB.
-
Data Analysis:
-
Use the standard curve to convert the absorbance values at each time point to the concentration of free CoA-SH.
-
Plot the concentration of free CoA-SH versus time. The slope of this plot will give you the rate of degradation of your this compound.
-
The concentration of remaining intact this compound at each time point can be calculated by subtracting the concentration of free CoA-SH from the initial concentration of this compound.
-
Plot the natural logarithm of the concentration of remaining this compound versus time. If the degradation follows first-order kinetics, this plot will be linear, and the half-life can be calculated from the slope.
-
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Optimizing Enzymatic Reactions with 3-Carboxypropyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Carboxypropyl-CoA in enzymatic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation. | 1. Verify the storage conditions of the enzyme (temperature, buffer).2. Use a fresh aliquot of the enzyme.3. Perform a positive control experiment with a known substrate to confirm enzyme activity. |
| Substrate Degradation: this compound may be unstable under the experimental conditions. | 1. Prepare this compound solutions fresh before each experiment.2. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Check the pH of the reaction buffer, as extreme pH can lead to hydrolysis. | |
| Incorrect Assay Conditions: The buffer composition, pH, or temperature may not be optimal for the enzyme. | 1. Review the literature for the optimal pH and temperature for your specific enzyme.2. Perform a pH and temperature optimization matrix experiment.3. Ensure all necessary cofactors (e.g., Mg²⁺, ATP) are present at the correct concentrations.[1][2] | |
| High Background Signal | Non-Enzymatic Reaction: The substrate or other reaction components may be reacting non-enzymatically to produce a signal. | 1. Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction.2. Subtract the background rate from the rate of the enzymatic reaction.3. Consider if any reaction components, like dithiothreitol (DTT), could be interfering with your detection method (e.g., DTNB assay). |
| Contaminated Reagents: Contamination in the buffer, substrate, or enzyme solution. | 1. Use high-purity reagents and sterile, nuclease-free water.2. Filter-sterilize buffer solutions.3. Prepare fresh solutions if contamination is suspected. | |
| Inconsistent Results (Poor Reproducibility) | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | 1. Calibrate your pipettes regularly.2. Use positive displacement pipettes for viscous solutions.3. Prepare a master mix of reagents to minimize pipetting variations between samples. |
| Variable Enzyme Activity: The enzyme may be losing activity over the course of the experiment. | 1. Keep the enzyme on ice at all times.2. Prepare fresh enzyme dilutions for each experiment.3. Include a standard control in every assay plate to monitor for changes in activity. | |
| Substrate Instability: Degradation of this compound during the experiment. | 1. As mentioned previously, prepare substrate solutions immediately before use.2. Minimize the time the substrate is kept at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound is susceptible to degradation. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or -80°C. For solutions, prepare small aliquots in a suitable buffer (e.g., slightly acidic pH to minimize thiol oxidation) and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: My enzyme shows low activity with this compound compared to other substrates. What can I do?
A2: This could be due to lower substrate affinity (higher Km) or a lower turnover rate (kcat). Consider the following:
-
Substrate Concentration: Ensure you are using a substrate concentration well above the Km to approach Vmax. If the Km for this compound is unknown, perform a substrate titration experiment to determine it.
-
Enzyme Engineering: If feasible, you might consider rational design or directed evolution of your enzyme to improve its activity and specificity for this compound.[3][4]
-
Reaction Conditions: Optimize the reaction buffer, pH, temperature, and cofactor concentrations specifically for this substrate.
Q3: How can I monitor the progress of my enzymatic reaction with this compound?
A3: The method will depend on the specific reaction. Common methods include:
-
Spectrophotometric Assays: If the reaction produces or consumes a chromophore (e.g., NADH), you can monitor the change in absorbance over time.[5] For reactions that release Coenzyme A, the free thiol can be detected using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow product with an absorbance at 412 nm.[4]
-
Fluorometric Assays: These assays are often more sensitive and can be used if a fluorescent product is formed or consumed.[5]
-
HPLC-based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate and product over time. This is a direct and robust method.[1]
-
LC-MS/MS: For complex mixtures or when high sensitivity is required, liquid chromatography-tandem mass spectrometry can be used to specifically detect and quantify the product.
Q4: Can non-enzymatic acylation be an issue when working with this compound?
A4: Yes, acyl-CoA molecules can be reactive and may non-enzymatically acylate proteins and other molecules, especially at higher pH values.[6] To minimize this:
-
Run control reactions without the enzyme to assess the extent of non-enzymatic acylation.
-
Maintain an appropriate pH for the reaction that favors enzymatic activity but minimizes non-enzymatic side reactions.
-
Keep reaction times as short as possible.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for an Enzyme with this compound using a Spectrophotometric Assay
This protocol assumes a hypothetical enzyme, "3CP-CoA Dehydrogenase," that uses NAD+ as a cofactor and produces NADH, which can be monitored at 340 nm.
Materials:
-
Purified 3CP-CoA Dehydrogenase
-
This compound stock solution
-
NAD+ stock solution
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix:
-
For a 200 µL final reaction volume, prepare a master mix containing the reaction buffer, NAD+ (at a saturating concentration, e.g., 1 mM), and the enzyme (at a fixed, appropriate concentration).
-
-
Prepare Substrate Dilutions:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 0 µM to 500 µM).
-
-
Set up the Reaction Plate:
-
Add a fixed volume of each this compound dilution to triplicate wells of the 96-well plate.
-
Include a "no substrate" control (buffer only) to measure any background reaction.
-
-
Initiate the Reaction:
-
Add the reagent master mix to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Decision tree for troubleshooting low enzymatic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 3-Carboxypropyl-CoA Quantification
Welcome to the technical support center for the quantification of 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a thioester of coenzyme A and a key intermediate in various metabolic pathways. Accurate and reliable measurement of its cellular levels is crucial for studying its role in both health and disease, as fluctuations in CoA and its thioester derivatives can be indicative of physiological or pathological conditions, including neurodegeneration with brain iron accumulation (NBIA).[1]
Q2: What are the primary methods for quantifying this compound and other acyl-CoAs?
The most robust and frequently utilized method for the analysis of acyl-CoAs, including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers high selectivity and sensitivity.[3] Other methods include high-performance liquid chromatography (HPLC) with UV detection and enzymatic assays, though these may offer less specificity and sensitivity compared to LC-MS/MS.[1][3]
Q3: What are the main challenges associated with the analysis of this compound?
Like other CoA derivatives, this compound presents several analytical challenges. Its three phosphate groups make it polar, while the rest of the molecule has nonpolar characteristics.[4] This amphipathic nature can lead to poor chromatographic peak shape and retention on standard reverse-phase columns like C18.[4] Additionally, its susceptibility to enzymatic degradation and the presence of interfering substances in biological matrices can complicate accurate quantification.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, particularly when using LC-MS/MS methods.
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure rapid sample processing and quenching of enzymatic activity. Store samples at -80°C. Consider the use of enzyme inhibitors during sample preparation.[5] this compound can be degraded by intracellular and extracellular enzymes.[6] |
| Poor Ionization | Optimize mass spectrometry source parameters. For CoA species, positive ion mode electrospray ionization (ESI) is common, detecting protonated ions.[5] Using an acidic mobile phase can promote protonation, though this may decrease retention on reversed-phase columns.[5] |
| Inefficient Extraction | The choice of extraction method is critical. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP).[2][5] The efficiency of these methods can vary based on the specific properties of this compound. See the protocol section for a detailed method. |
| Matrix Effects | Biological samples contain numerous compounds that can suppress or enhance the ionization of the analyte.[5] Improve sample clean-up, optimize chromatographic separation to resolve the analyte from interfering compounds, and use a suitable internal standard. |
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | The phosphate groups of this compound can interact with the silica backbone of C18 columns.[4] Consider using a different column chemistry, such as one with end-capping or a different stationary phase. Ion-pairing chromatography can also improve peak shape for phosphorylated molecules. |
| Inappropriate Mobile Phase pH | The charge state of this compound is pH-dependent. The adenine moiety can be protonated at a pH below 4.0, while the phosphate groups are negatively charged at higher pH.[4] Experiment with different mobile phase pH values to find the optimal conditions for peak shape and retention. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
Issue 3: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize human error.[5] Ensure consistent timing and temperature for all samples. |
| Lack of an Appropriate Internal Standard | An internal standard is crucial for correcting for variability during sample preparation and analysis.[7] The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar acyl-CoA can be used.[7][8] |
| System Carry-Over | Analytes from a previous injection can remain in the LC-MS system and be detected in subsequent runs, leading to over-quantification.[9] Troubleshoot by injecting blank solutions after a high-concentration sample. Carry-over can occur in the autosampler, injection valve, and column.[9] Implement a robust wash protocol for the injection needle and sample loop. |
Experimental Protocols
Protocol: Extraction and Quantification of Acyl-CoAs from Biological Samples via LC-MS/MS
This protocol is a general guideline for acyl-CoA analysis and should be optimized for this compound.
-
Sample Homogenization:
-
Protein Precipitation:
-
After homogenization, vortex the samples vigorously and centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.[5]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, such as 5% methanol in water.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column or other suitable column.
-
A common MS/MS fragmentation pattern for all CoA species involves a neutral loss of 507 amu (the 3'-phosphate-adenosine-5'-diphosphate moiety).[2][4] This results in a daughter ion of [M - 507 + H]+. Another common fragment ion is observed at m/z 428.[4]
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the parent and daughter ions for this compound and the internal standard.[10]
-
Visualizations
Metabolic Pathway Context
Caption: Simplified pathway showing the formation of an acyl-CoA.
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic 3-Carboxypropyl-CoA Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Carboxypropyl-CoA. The information provided is designed to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthetic this compound sample?
A1: Common impurities in synthetic this compound preparations include:
-
Unreacted starting materials: Coenzyme A (CoA), and the acylating agent (e.g., glutaric anhydride or a derivative).
-
Byproducts of the synthesis: This can include hydrolyzed acylating agent (glutaric acid) and CoA disulfide (formed by oxidation of CoA).
-
Degradation products: this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to the formation of CoA and glutaric acid.[1][2]
-
Solvents and reagents: Residual solvents from the synthesis and quenching steps.
Q2: What is the recommended initial purification strategy for synthetic this compound?
A2: A common and effective initial purification strategy involves solid-phase extraction (SPE).[3][4][5] Due to the hydrophilic nature of this compound, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the target molecule while allowing more polar impurities to be washed away. Elution is then achieved with a solvent of higher organic content.
Q3: How can I achieve high purity of this compound for downstream applications?
A3: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][6] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from closely related impurities.
Q4: What are the critical stability considerations for this compound during purification and storage?
A4: this compound, like other Coenzyme A derivatives, is sensitive to pH and temperature.[1][7][8]
-
pH: Maintain the pH of all solutions between 4.5 and 6.5 to minimize hydrolysis of the thioester bond.
-
Temperature: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. For long-term storage, it is advisable to lyophilize the purified product and store it at -20°C or -80°C.
Troubleshooting Guides
Problem 1: Low yield after Solid-Phase Extraction (SPE)
| Possible Cause | Suggested Solution |
| Incomplete binding to the SPE cartridge | Ensure the sample is loaded in a low organic solvent concentration to promote binding to the reversed-phase sorbent. Acidifying the loading buffer to a pH of ~4.5 can also improve retention. |
| Premature elution of the product | The wash solvent may be too strong. Decrease the organic solvent concentration in the wash buffer. |
| Incomplete elution from the cartridge | The elution solvent may be too weak. Increase the organic solvent concentration or use a stronger organic solvent (e.g., acetonitrile instead of methanol). Elute with multiple, smaller volumes of the elution solvent.[9] |
| Product degradation on the cartridge | Minimize the time the sample is on the cartridge. Work quickly and at a reduced temperature if possible. |
Problem 2: Poor peak shape or resolution during HPLC purification
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH | The mobile phase pH should be maintained between 4.5 and 6.5 for optimal stability and chromatographic performance. An acidic mobile phase (e.g., using phosphate buffer) is common for acyl-CoA analysis.[3] |
| Column overload | Reduce the amount of sample injected onto the column. |
| Presence of co-eluting impurities | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.[10] |
| Secondary interactions with the stationary phase | Add a competing agent like triethylamine (TEA) to the mobile phase to reduce peak tailing. |
Problem 3: Presence of multiple peaks corresponding to the product in HPLC analysis
| Possible Cause | Suggested Solution |
| Degradation of the sample | Analyze the sample immediately after preparation. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Check the pH of the sample solution. |
| Oxidation of the free thiol of Coenzyme A | If unreacted CoA is present, it can oxidize to form CoA disulfide, which will appear as a separate peak. While not a direct impurity of the final product, it can complicate the chromatogram. |
| Formation of isomers or adducts | Depending on the synthetic route, side reactions could lead to the formation of isomers. This may require optimization of the synthesis conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.9).
-
Sample Loading: Dissolve the crude synthetic this compound in the acidic aqueous buffer and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of the acidic aqueous buffer to remove unbound impurities.
-
Elution: Elute the this compound with 1-2 mL of a methanol/water mixture (e.g., 50:50 v/v).
-
Analysis: Analyze the eluate by HPLC to confirm the presence and purity of the product.
Protocol 2: HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 20-100 µL, depending on the concentration.
Quantitative Data Summary
| Purification Step | Typical Purity | Expected Recovery |
| Crude Synthetic Product | 40-60% | 100% |
| After Solid-Phase Extraction | 70-85% | 80-90%[5] |
| After Preparative HPLC | >95% | 60-75% |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues in this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
reducing degradation of 3-Carboxypropyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Carboxypropyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound, like other acyl-CoA thioesters, is primarily due to two factors:
-
Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of this compound.
-
Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, particularly at neutral or alkaline pH. Elevated temperatures also accelerate this degradation.
Q2: What is the optimal pH for maintaining the stability of this compound during extraction?
A2: Acyl-CoA esters are most stable in slightly acidic conditions. An extraction buffer with a pH between 4.5 and 6.0 is recommended to minimize chemical hydrolysis.[1][2]
Q3: How critical is temperature control during the extraction process?
A3: Maintaining a low temperature is crucial. All steps of the extraction, including homogenization, centrifugation, and storage of extracts, should be performed at 0-4°C (i.e., on ice) to reduce both enzymatic activity and chemical degradation rates.[1] For long-term storage, temperatures of -20°C or below are advised.[1]
Q4: Which solvents are recommended for the extraction of this compound?
A4: Several solvent systems can be effective for extracting acyl-CoAs. The choice depends on the specific sample matrix and downstream analysis. Common choices include:
-
Cold Methanol: Effective for quenching cellular metabolism and extracting a broad range of metabolites, including acyl-CoAs.[3]
-
Acetonitrile/Methanol/Water Mixtures: A combination, often in a 2:2:1 ratio, is used for a comprehensive extraction of various acyl-CoA species.[4][5]
-
Perchloric Acid (PCA): Used for immediate quenching of enzymatic reactions and protein precipitation.[4] However, subsequent removal of PCA is necessary.
Q5: How can I inactivate endogenous thioesterases?
A5: Immediate quenching of enzymatic activity at the time of sample collection is the most critical step.[1] This can be achieved by flash-freezing the tissue in liquid nitrogen or by homogenizing the sample directly in a cold extraction solvent containing acid or organic components to denature enzymes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Enzymatic Degradation: Incomplete inactivation of thioesterases. | Ensure rapid and thorough homogenization in a pre-chilled, enzyme-denaturing extraction solvent. Minimize the time between sample collection and enzyme inactivation. |
| Chemical Hydrolysis: The pH of the extraction buffer is too high. | Verify the pH of all buffers and solutions. Use a slightly acidic buffer (pH 4.5-6.0) throughout the extraction process.[1][2] | |
| Thermal Degradation: Samples were not kept consistently cold. | Maintain strict temperature control (0-4°C) for all steps. Use pre-chilled tubes, racks, and centrifuge rotors.[1] | |
| High variability between replicate samples | Inconsistent Quenching: Variation in the time taken to inactivate enzymes between samples. | Standardize the sample collection and quenching procedure to ensure uniformity. |
| Precipitate Formation during Storage: Analyte precipitating out of solution at low temperatures. | Optimize the final solvent composition. If extracts are dried, ensure complete resuspension, potentially with gentle vortexing or sonication in the cold. | |
| Poor peak shape or resolution in chromatography | Interfering Substances: Co-extraction of salts or other contaminants. | Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[6] |
| Analyte Adsorption: Non-specific binding to plasticware. | Use low-adhesion polypropylene tubes. |
Quantitative Data Summary
| Solvent Composition | Average Coefficient of Variation (CV) for Acyl-CoA Standards | Interpretation |
| 75% Methanol | ~5% | High stability |
| 50% Acetonitrile | ~8% | Good stability |
| Water | >15% | Poor stability |
This table is a qualitative summary based on data for various acyl-CoA standards presented in the literature.[3]
Experimental Protocols
Protocol 1: Extraction of this compound using Cold Methanol
This protocol is suitable for cultured cells and tissue samples and is adapted from general acyl-CoA extraction methods.[3]
-
Quenching:
-
For cell culture: Aspirate the medium and immediately add ice-cold methanol to the culture dish. Scrape the cells in the methanol and transfer to a pre-chilled tube.
-
For tissue: Flash-freeze the tissue in liquid nitrogen immediately after collection. Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.
-
-
Extraction:
-
Add a calculated volume of ice-cold methanol to the cell suspension or tissue powder to achieve a specific tissue concentration (e.g., 50 mg/mL).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Storage:
-
Store the extract at -80°C until analysis.
-
Protocol 2: Extraction using Acetonitrile/Methanol/Water with pH Control
This protocol is a robust method for tissue samples, incorporating pH control for enhanced stability.[2][4]
-
Preparation:
-
Prepare an extraction solvent of acetonitrile/methanol/water (2:2:1, v/v/v) and pre-chill to -20°C.
-
Prepare a resuspension buffer of 100 mM potassium phosphate at pH 4.9 and keep on ice.[2]
-
-
Homogenization:
-
Weigh a frozen tissue sample (e.g., 50-100 mg) and homogenize it in the pre-chilled extraction solvent (e.g., 1 mL).
-
Ensure homogenization is rapid and the sample remains cold.
-
-
Extraction and Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the ice-cold resuspension buffer (pH 4.9).
-
-
Analysis:
-
Centrifuge the reconstituted sample to remove any insoluble material before transferring to an autosampler vial for analysis (e.g., by LC-MS/MS).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Carboxypropyl-CoA Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving 3-Carboxypropyl-CoA, also known as 3-Oxoadipyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes act on it?
A1: this compound is a common name for 3-oxoadipyl-CoA. It is a key intermediate in the metabolic pathways for the degradation of aromatic compounds, such as benzoate, and in the reverse β-oxidation pathway used for the biosynthesis of dicarboxylic acids like adipic acid.[1][2] The primary enzyme that metabolizes 3-oxoadipyl-CoA is 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This enzyme catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA.[2][3]
Q2: What are the common methods for assaying enzymes that metabolize this compound?
A2: A common method for assaying 3-oxoadipyl-CoA thiolase activity is a continuous spectrophotometric assay.[3] This assay measures the decrease in absorbance at 305 nm, which corresponds to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[3] The substrate, 3-oxoadipyl-CoA, can be generated in situ using 3-oxoadipate:succinyl-CoA transferase.[3] Alternatively, HPLC-based methods can be employed to quantify the consumption of the substrate or the formation of the products (succinyl-CoA and acetyl-CoA).
Q3: My assay is not working. What are some initial troubleshooting steps?
A3: If your assay is not working, consider the following initial steps:
-
Reagent Integrity: Ensure that all reagents, especially CoA derivatives and enzymes, have been stored correctly and have not expired. Thaw all components completely and mix them gently before use.
-
Buffer pH and Temperature: Verify that the assay buffer is at the correct pH and that the assay is being performed at the optimal temperature for the enzyme. The pH optimum for 3-oxoadipyl-CoA thiolase is approximately 7.8.[1]
-
Instrument Settings: Double-check the wavelength setting on your spectrophotometer (305 nm for the spectrophotometric assay) and ensure the instrument is properly calibrated.
-
Positive Control: If available, run a positive control with a known active enzyme to confirm that the assay components and conditions are suitable.
Q4: I am observing high background noise in my spectrophotometric assay. What could be the cause?
A4: High background noise can be caused by several factors:
-
Light Scattering: Particulates in the sample or reagents can cause light scattering. Centrifuge your samples and filter your buffers to remove any precipitates.
-
Reagent Instability: Thioester compounds like 3-oxoadipyl-CoA can be unstable. Prepare these solutions fresh and keep them on ice.
-
Contaminating Enzymes: Your enzyme preparation may be contaminated with other enzymes that absorb at the assay wavelength or consume the substrate or product.
-
Non-enzymatic Reactions: The spontaneous breakdown of your substrate could contribute to background signal. Running a blank reaction without the enzyme can help to quantify this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound enzymatic assays.
Issue 1: No or Low Enzyme Activity
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Perform a protein concentration assay to ensure the correct amount of enzyme is being used. - Test the enzyme activity with a known substrate and positive control if available. |
| Substrate Degradation | - Prepare 3-oxoadipyl-CoA solutions fresh for each experiment. Thioesters are susceptible to hydrolysis. - Keep substrate solutions on ice. |
| Incorrect Assay Conditions | - Confirm the pH of the assay buffer is optimal for the enzyme (around pH 7.8 for 3-oxoadipyl-CoA thiolase).[1] - Ensure the assay temperature is appropriate (e.g., 30°C or 37°C). - Check that all necessary cofactors (e.g., Mg²⁺, CoA) are present at the correct concentrations.[3] |
| Presence of Inhibitors | - See the "Potential Interferences" section below. Dialyze or desalt the enzyme preparation to remove potential small molecule inhibitors. |
Issue 2: Non-linear Reaction Rate
| Possible Cause | Suggested Solution |
| Substrate Depletion | - Reduce the enzyme concentration or the reaction time. - Ensure the substrate concentration is well above the Kₘ value for the majority of the assay time. The Kₘ of 3-oxoadipyl-CoA thiolase for 3-oxoadipyl-CoA is approximately 0.15 mM.[1] |
| Enzyme Instability | - Perform the assay at a lower temperature. - Add stabilizing agents like glycerol or BSA to the assay buffer, if compatible. |
| Product Inhibition | - Analyze the initial reaction rates. - If possible, use a coupled-enzyme assay to remove the product as it is formed. |
| pH Shift during Assay | - Ensure the buffer concentration is sufficient to maintain a stable pH throughout the reaction. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Incomplete Mixing | - Gently mix the contents of each well or cuvette after adding all components. Avoid introducing air bubbles. |
| Temperature Fluctuations | - Ensure all components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath. |
| Sample Evaporation | - Use plate seals for microplate assays, especially during long incubation times. |
Potential Interferences
Certain substances can interfere with this compound enzymatic assays. Below is a summary of known and potential inhibitors for 3-oxoadipyl-CoA thiolase.
| Interfering Substance | Concentration | Remaining Activity (%) | Notes |
| CuSO₄ | 1 mM | 10% | Heavy metal inhibition is common for thiolases.[3] |
| ZnCl₂ | 1 mM | 46% | Moderate inhibition by this divalent cation.[3] |
| HgCl₂ | Not specified | Rapid destruction of thioester | Reacts with the thioester bond, not necessarily an enzyme inhibitor.[3] |
| p-Chloromercuribenzoate | Not specified | Rapid destruction of thioester | A thiol-reactive compound that will react with CoA.[3] |
| NADH | 0.4 mM | 90% | Potential for product inhibition or competition at the active site.[3] |
| NADH | 0.8 mM | 58% | Inhibition increases with concentration.[3] |
| NaCN | 1 mM | 88% | Minimal inhibition observed.[3] |
| EDTA | 1 mM | No effect | Chelating agents do not appear to inhibit the enzyme.[3] |
| o-phenanthroline | 1 mM | No effect | Chelating agents do not appear to inhibit the enzyme.[3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase
This protocol is adapted from the method described for the enzyme from Pseudomonas sp. strain B13.[3]
Principle: The assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.
Reagents:
-
Tris-HCl buffer (35 mM, pH 8.0)
-
MgCl₂ (25 mM)
-
3-oxoadipate (3.5 mM)
-
Succinyl-CoA (0.15 mM)
-
Coenzyme A (CoA) (0.2 mM)
-
Purified 3-oxoadipate:succinyl-CoA transferase (for in situ generation of substrate)
-
Enzyme sample (e.g., crude extract or purified 3-oxoadipyl-CoA thiolase)
Procedure:
-
In situ Substrate Generation: In a 1 ml cuvette, combine 35 µmol of Tris-HCl buffer (pH 8.0), 25 µmol of MgCl₂, 3.5 µmol of 3-oxoadipate, and 0.15 µmol of succinyl-CoA.
-
Add a sufficient amount of purified 3-oxoadipate:succinyl-CoA transferase to generate 3-oxoadipyl-CoA.
-
Incubate for 15 minutes at the desired assay temperature (e.g., 30°C) to allow for the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex. This will result in an increase in absorbance at 305 nm.
-
Thiolase Reaction: To initiate the thiolase reaction, add 0.2 µmol of CoA and the enzyme sample (e.g., 0.02 to 0.2 mg of protein for a crude extract).
-
Measurement: Immediately start monitoring the decrease in absorbance at 305 nm over time.
-
Calculation: Calculate the enzyme activity using the extinction coefficient of the 3-oxoadipyl-CoA-Mg²⁺ complex (ε = 16,300 M⁻¹ cm⁻¹ at pH 8.0).[3] One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of 3-oxoadipyl-CoA per minute under the specified conditions.
Visualizations
Metabolic Pathway of this compound (3-Oxoadipyl-CoA)
Caption: Metabolic pathways involving this compound (3-Oxoadipyl-CoA).
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low enzyme activity.
References
- 1. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-oxoadipyl-CoA thiolase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
calibration curve issues for 3-Carboxypropyl-CoA quantification
Welcome to the technical support center for the quantification of 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your calibration curve for this compound quantification, particularly using LC-MS/MS.
Question: Why is my calibration curve for this compound not linear?
Answer:
Several factors can contribute to a non-linear calibration curve. Consider the following potential causes and solutions:
-
Concentration Range Exceeded: The concentration of your standards may be outside the linear dynamic range of the instrument.
-
Solution: Dilute your higher concentration standards or prepare a new set of standards with a narrower concentration range. It is crucial to determine the linear range of your assay through a validation experiment.
-
-
Improper Blank: The blank sample (matrix without the analyte) may be contaminated or not representative of the samples.
-
Solution: Prepare a fresh blank using the same matrix as your samples. Ensure all glassware and solvents are clean.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Reduce the concentration of your highest standards. If necessary, adjust the detector voltage or use a less sensitive transition for quantification.
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[1]
-
Solution:
-
Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled this compound is the ideal internal standard as it will co-elute and experience similar matrix effects.
-
Dilute the Sample: Diluting the sample can minimize matrix effects, but ensure the analyte concentration remains above the limit of quantification.
-
-
-
Analyte Adsorption: this compound can adsorb to plasticware and column surfaces, especially at low concentrations.
-
Solution: Use glass or low-adsorption vials and consider adding a small amount of a competing agent to your mobile phase or sample solvent.
-
Question: I'm observing high variability and poor reproducibility in my calibration standards. What could be the cause?
Answer:
High variability is often linked to issues with sample preparation and the inherent stability of acyl-CoAs.
-
Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.
-
Solution:
-
Always prepare standards fresh and keep them on ice or in a cooled autosampler.
-
Use acidic conditions (e.g., addition of formic acid or sulfosalicylic acid) for extraction and in the final sample solvent to improve stability.[2]
-
Minimize the time between sample preparation and analysis.
-
-
-
Inconsistent Pipetting: Inaccurate pipetting of standards or internal standard can lead to significant errors.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette volumes for the concentrations you are preparing.
-
-
Incomplete Dissolution: The lyophilized standard may not be fully dissolved.
-
Solution: Vortex and sonicate the standard solution after reconstitution to ensure complete dissolution.
-
Question: My signal intensity for this compound is very low, even for my highest standard. How can I improve it?
Answer:
Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix.
-
Solution: Optimize your extraction procedure. A common method involves protein precipitation with cold acetonitrile or a mixture of acetonitrile and methanol.[1]
-
-
Poor Ionization: The electrospray ionization (ESI) source conditions may not be optimal for this compound.
-
Solution: Optimize ESI parameters such as spray voltage, gas temperatures, and gas flow rates. Acyl-CoAs generally ionize well in positive ion mode.
-
-
Suboptimal MS/MS Transition: The selected precursor and product ion transition (MRM) may not be the most intense.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape and reduced signal intensity.
-
Solution: Implement a column wash step in your gradient or flush the column with a strong solvent after each batch of samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification?
While the exact linear range is instrument and method-dependent, a typical starting point for short-chain acyl-CoAs can range from low nanomolar to micromolar concentrations. It is essential to empirically determine the linear range for your specific assay by running a series of standards and evaluating the linearity of the response. A calibration curve should have a correlation coefficient (r²) of >0.99.
Q2: What is the best internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. This will have the same chemical properties and chromatographic behavior as the analyte, effectively correcting for variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar odd-chain acyl-CoA (e.g., C5-CoA) that is not present in the sample can be used.[4]
Q3: How should I prepare my stock solution of this compound?
Dissolve the lyophilized powder in a small amount of an appropriate solvent, such as a mixture of methanol and water, to create a concentrated stock solution. To improve stability, the solvent can be slightly acidic. Aliquot the stock solution into small, single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?
For this compound (C₂₅H₄₂N₇O₁₈P₃S), the expected mass of the [M+H]⁺ precursor ion is approximately 854.16 m/z.[5] A characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion corresponding to [M+H - 507.1]⁺.[2][3] Therefore, a common MRM transition to monitor would be 854.16 → 347.06. It is highly recommended to confirm the optimal transitions by infusing a pure standard.
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of short-chain acyl-CoAs using LC-MS/MS. Note that these are general ranges, and specific values for this compound must be determined during method validation.
| Parameter | Typical Range | Notes |
| Linearity (r²) | > 0.99 | A lower value may indicate issues with standard preparation or matrix effects. |
| Limit of Detection (LOD) | 10 - 100 fmol on column | Highly dependent on instrument sensitivity and sample cleanup. |
| Limit of Quantification (LOQ) | 50 - 500 fmol on column | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | Intra- and inter-day precision should be assessed. |
| Accuracy (% Recovery) | 85 - 115% | Determined by spiking known amounts of analyte into the sample matrix. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in water.
-
Prepare a Working Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with 50% methanol in water.
-
Prepare Calibration Standards: Perform serial dilutions of the working stock solution to create a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Add Internal Standard: Spike each calibration standard and sample with the internal standard at a fixed concentration.
-
Storage: Store all solutions at -80°C in single-use aliquots.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect biological samples and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Protein Precipitation: Vortex the homogenate and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-carboxypropyl-coenzyme A | C25H42N7O18P3S | CID 449583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Identity of 3-Carboxypropyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of 3-Carboxypropyl-CoA with structurally similar and metabolically significant acyl-CoA molecules, offering insights into its potential biochemical roles and analytical methodologies for its confirmation.
Confirming the Identity of this compound
This compound is a coenzyme A thioester of succinic acid semialdehyde. Its chemical formula is C₂₅H₄₂N₇O₁₈P₃S. The presence of a terminal carboxyl group on the four-carbon acyl chain is a key identifying feature.
While not as extensively studied as other dicarboxylic acyl-CoAs, its structure suggests a potential role in fatty acid metabolism and amino acid catabolism. The PubChem database confirms its existence and provides detailed chemical information (CID 449583).[1]
Comparative Analysis with Alternative Acyl-CoA Molecules
To better understand the potential function and analytical considerations for this compound, it is instructive to compare it with other well-characterized dicarboxylic acyl-CoAs: Glutaryl-CoA, Adipyl-CoA, and Succinyl-CoA.
| Feature | This compound | Glutaryl-CoA | Adipyl-CoA | Succinyl-CoA |
| Acyl Chain | 4-carbon dicarboxylic acid (from succinic semialdehyde) | 5-carbon dicarboxylic acid (glutaric acid) | 6-carbon dicarboxylic acid (adipic acid) | 4-carbon dicarboxylic acid (succinic acid) |
| Molecular Formula | C₂₅H₄₂N₇O₁₈P₃S | C₂₆H₄₂N₇O₁₉P₃S | C₂₇H₄₄N₇O₁₉P₃S | C₂₅H₄₀N₇O₁₉P₃S |
| Primary Metabolic Pathway | Under investigation, likely related to fatty acid and amino acid metabolism | Degradation of lysine, tryptophan, and hydroxylysine.[2][3] | Formed during the omega-oxidation of fatty acids.[4] | Intermediate in the Citric Acid Cycle and metabolism of several amino acids.[5][6][7][8] |
| Key Associated Enzymes | To be determined | Glutaryl-CoA dehydrogenase.[3][9] | Acyl-CoA hydrolase 8 (ACOT8).[4] | Succinyl-CoA synthetase, α-ketoglutarate dehydrogenase.[6] |
Experimental Protocols for Identification and Quantification
The analysis of acyl-CoAs, including this compound, is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.
Sample Preparation for Acyl-CoA Analysis
Proper sample preparation is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation.
Protocol for Cultured Cells:
-
Cell Harvesting: Rinse confluent cell plates with ice-cold PBS. Scrape cells in ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Cell Lysis: Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.
-
Protein Precipitation: Add acetonitrile to the cell lysate, vortex, and sonicate to ensure homogeneity.
-
Storage: Store the extract at -80°C until analysis.[10]
Protocol for Tissue Samples:
-
Homogenization: Homogenize frozen powdered tissue in a solution of 100 mM KH₂PO₄ containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Extraction: Add 2-propanol and homogenize again. Subsequently, add saturated NH₄SO₄ and acetonitrile, and vortex the mixture.
-
Phase Separation: Centrifuge the sample. The upper aqueous phase containing the acyl-CoAs is collected.
-
Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs.[11] An alternative method utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors without the need for SPE.[12]
LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (General Method):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized under these conditions.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known acyl-CoAs. For this, the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion are selected. A common fragmentation pattern for acyl-CoAs in positive mode is the neutral loss of 507 amu, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate portion of the CoA molecule.[12]
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the metabolic context and analytical procedures, the following diagrams are provided.
References
- 1. 3-carboxypropyl-coenzyme A | C25H42N7O18P3S | CID 449583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Adipoyl-CoA (HMDB0004047) [hmdb.ca]
- 5. meddists.com [meddists.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Carboxypropyl-CoA and Other Key Acyl-CoAs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Carboxypropyl-CoA with other significant acyl-Coenzyme A (acyl-CoA) molecules. By examining their roles in pivotal metabolic pathways, enzymatic interactions, and physicochemical properties, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource for understanding the nuances of acyl-CoA metabolism and identifying potential targets for therapeutic intervention.
Acyl-CoAs are central intermediates in a vast array of metabolic processes, including fatty acid synthesis and degradation, the Krebs cycle, and cholesterol synthesis.[1][2] The acyl group's structure dictates the molecule's function and metabolic fate. This guide will focus on comparing this compound, a dicarboxylic acyl-CoA, with key monofunctional and other difunctional acyl-CoAs to highlight their distinct biochemical roles.
Comparative Overview of Acyl-CoA Properties
The biochemical behavior of an acyl-CoA is largely determined by the nature of its acyl chain. The following table summarizes the key characteristics of this compound and other representative acyl-CoAs.
| Acyl-CoA | Chemical Formula (Acyl Group) | Molecular Weight (Acyl Group) | Key Metabolic Pathways | Primary Function |
| This compound | C4H5O3 | 101.08 g/mol | Putative: Dicarboxylic acid metabolism, reverse β-oxidation | Potential intermediate in novel metabolic or engineered pathways |
| Acetyl-CoA | C2H3O | 43.04 g/mol | Fatty Acid Synthesis, Cholesterol Synthesis, Krebs Cycle | Central metabolic intermediate, donor of acetyl groups[3][4] |
| Malonyl-CoA | C3H3O3 | 87.04 g/mol | Fatty Acid Synthesis | Primary building block for fatty acid elongation[4][5] |
| Succinyl-CoA | C4H5O3 | 101.08 g/mol | Krebs Cycle, Heme Synthesis | Key intermediate in the Krebs cycle |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C6H9O4 | 145.13 g/mol | Cholesterol Synthesis, Ketogenesis | Precursor for cholesterol and ketone bodies[6] |
| Palmitoyl-CoA | C16H31O | 239.42 g/mol | Fatty Acid Metabolism (β-oxidation and synthesis) | Long-chain fatty acyl-CoA for energy storage and membrane synthesis |
Metabolic Pathways and Key Enzymatic Reactions
The functional context of each acyl-CoA is defined by the metabolic pathways in which it participates. Understanding these pathways is crucial for appreciating the comparative roles of these molecules.
Fatty Acid Synthesis
Fatty acid synthesis is a fundamental anabolic process that utilizes acetyl-CoA and malonyl-CoA as primary substrates.[4] The pathway is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.[5] The subsequent elongation steps involve the sequential addition of two-carbon units from malonyl-CoA to the growing fatty acyl chain.
Cholesterol Synthesis
The biosynthesis of cholesterol is a complex process that begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA.[6][7] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step of this pathway and a major target for cholesterol-lowering drugs.[8]
Krebs Cycle and Anaplerotic Reactions
Succinyl-CoA is a key intermediate in the Krebs cycle, participating in substrate-level phosphorylation. Its dicarboxylic nature is essential for its role in this central metabolic hub. The metabolism of this compound, being structurally similar to succinyl-CoA, could potentially intersect with anaplerotic pathways or modified Krebs cycles, particularly in engineered microorganisms. For instance, succinyl-CoA synthetase has been shown to activate other dicarboxylic acids like 3-sulfinopropionate to their corresponding CoA esters.[9][10]
Experimental Protocols for Acyl-CoA Analysis
The accurate quantification of acyl-CoA pools is essential for understanding their metabolic significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific measurement of various acyl-CoA species.[11][12]
Sample Preparation for Acyl-CoA Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity in biological samples by flash-freezing in liquid nitrogen or using cold methanol extraction.
-
Cell Lysis: Lyse cells using methods such as sonication or bead beating in an appropriate extraction buffer (e.g., 2.5% sulfosalicylic acid).[11]
-
Protein Precipitation: Precipitate proteins using agents like trichloroacetic acid (TCA) or by methanol extraction.[1]
-
Solid Phase Extraction (SPE): For samples requiring cleanup, SPE can be employed to remove interfering substances.[12]
-
Supernatant Collection: Centrifuge the lysate and collect the supernatant containing the acyl-CoAs.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.
-
Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11] The transitions typically monitored involve the precursor ion ([M+H]+) and a fragment ion corresponding to the loss of the phosphopantetheine moiety or other characteristic fragments.[11]
Comparative Performance and Applications
Direct experimental data on the metabolic role and performance of this compound is scarce in the literature. However, based on its structure, we can infer its potential behavior and compare it to well-characterized acyl-CoAs.
Enzymatic Specificity and Reactivity
The substrate specificity of enzymes that metabolize acyl-CoAs is a critical determinant of their biological function. While enzymes like fatty acid synthase and HMG-CoA reductase are highly specific for their respective substrates,[5][8] others, such as some acyl-CoA synthetases, exhibit broader specificity.[13]
-
Acetyl-CoA and Malonyl-CoA: These are specifically utilized by the enzymes of fatty acid and polyketide synthesis.[4][14]
-
HMG-CoA: This is a dedicated precursor for cholesterol and ketone body synthesis.[6]
-
Succinyl-CoA: Its metabolism is tightly integrated with the Krebs cycle.
-
This compound: Due to its dicarboxylic nature, it is unlikely to be a substrate for enzymes in fatty acid synthesis. It may, however, be a substrate for enzymes that recognize dicarboxylic acids, potentially acting as a competitive inhibitor for enzymes that bind succinyl-CoA. Further enzymatic assays are required to determine its specific interactions.
Potential in Biotechnology and Drug Development
The unique structure of this compound makes it an interesting molecule for metabolic engineering and synthetic biology. It could serve as a precursor for the biosynthesis of novel polymers or specialty chemicals. In drug development, synthetic analogs of this compound could be designed as specific enzyme inhibitors, targeting pathways that utilize structurally similar dicarboxylic acyl-CoAs.
Conclusion
While this compound is not a well-characterized metabolite, its comparison with key acyl-CoAs like acetyl-CoA, malonyl-CoA, succinyl-CoA, and HMG-CoA provides valuable insights into its potential biochemical roles. Its dicarboxylic nature distinguishes it from the more common fatty acyl-CoAs and suggests potential involvement in metabolic pathways that process dicarboxylic acids. The analytical techniques outlined in this guide provide a robust framework for the future investigation of this compound and other novel acyl-CoAs. Further research into the enzymatic interactions and metabolic fate of this compound will be crucial for elucidating its biological significance and harnessing its potential in biotechnology and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]
- 6. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]
- 7. youtube.com [youtube.com]
- 8. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
Validating the Central Role of 3-Carboxypropyl-CoA in Core Metabolic Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
3-Carboxypropyl-CoA, more commonly known as succinyl-CoA, is a critical intermediate at the crossroads of several essential metabolic pathways. Its pivotal role in cellular bioenergetics and biosynthesis makes the enzymes that produce and consume it attractive targets for therapeutic intervention. This guide provides a comparative overview of the experimental validation of succinyl-CoA's function in three key pathways: the Citric Acid Cycle, Heme Biosynthesis, and Ketone Body Metabolism. We present key experimental data, detailed methodologies for cornerstone experiments, and visual representations of the involved pathways to facilitate a comprehensive understanding of its multifaceted importance.
Comparative Overview of Succinyl-CoA's Role and Validation
The significance of succinyl-CoA in the following pathways has been substantiated through a variety of experimental approaches, including kinetic analysis of key enzymes, metabolic flux studies, and investigation of genetic disorders.
| Pathway | Primary Role of Succinyl-CoA | Key Validating Enzyme(s) | Alternative Pathways/Bypasses |
| Citric Acid Cycle (TCA) | Intermediate in the central hub of cellular respiration for ATP production.[1] | Succinyl-CoA Synthetase (SCS) / Succinate-CoA Ligase (SUCL)[2][3][4] | Glyoxylate shunt (in some organisms), anaplerotic reactions.[5] |
| Heme Biosynthesis | Essential precursor for the synthesis of porphyrins, the building blocks of heme.[6][7][8] | δ-Aminolevulinic Acid Synthase (ALAS)[9] | No direct alternative for the initial condensation step. |
| Ketone Body Metabolism | CoA donor for the activation of ketone bodies in extrahepatic tissues.[9][10] | Succinyl-CoA:3-ketoacid CoA Transferase (SCOT)[11][12][13] | Acetoacetyl-CoA synthetase (provides a bypass in some tissues). |
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies that have helped validate the function of succinyl-CoA in these pathways.
Table 1: Kinetic Parameters of Key Enzymes Utilizing Succinyl-CoA
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Succinyl-CoA Synthetase (SCS) | Porcine Myocardium | Succinyl-CoA | - | - | [2][3][14] |
| Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) | Rat Pancreatic Islets | Succinyl-CoA | - | - | [11] |
| δ-Aminolevulinic Acid Synthase (ALAS2) | In vitro | Succinyl-CoA | - | - | [6] |
Note: Specific Km and Vmax values for succinyl-CoA were not consistently reported across the broad search results. The references indicate studies where kinetic mechanisms were investigated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the role of succinyl-CoA.
Protocol 1: Assay for Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Activity
This spectrophotometric assay is used to measure the activity of SCOT, a key enzyme in ketone body metabolism that utilizes succinyl-CoA.[11]
Principle: The transfer of CoA from succinyl-CoA to acetoacetate by SCOT produces acetoacetyl-CoA. The formation of the acetoacetyl-CoA thioester bond can be monitored by the increase in absorbance at 310 nm.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2
-
50 mM Sodium acetoacetate
-
0.2 mM Succinyl-CoA
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and succinyl-CoA in a cuvette.
-
Add the enzyme sample to the reaction mixture.
-
Establish a baseline absorbance reading at 310 nm.
-
Initiate the reaction by adding sodium acetoacetate.
-
Monitor the increase in absorbance at 310 nm over time.
-
The rate of acetoacetyl-CoA formation is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of acetoacetyl-CoA.
-
A background rate without the addition of acetoacetate should be measured and subtracted from the total rate.[11]
Protocol 2: Analysis of Succinyl-CoA Synthetase (SCS) Kinetic Mechanism
Validating the role of succinyl-CoA in the TCA cycle involves detailed kinetic studies of SCS. These experiments help to elucidate the order of substrate binding and product release.[2][14]
Principle: Initial velocity studies are performed by varying the concentration of one substrate while keeping the others constant. The resulting data are fitted to different kinetic models to determine the best fit.
Materials:
-
Purified SCS enzyme
-
Reaction Buffer (e.g., Tris-HCl or HEPES at a specific pH)
-
Succinyl-CoA
-
ADP (or GDP)
-
Inorganic phosphate (Pi)
-
Coupling enzymes and substrates for a continuous spectrophotometric assay (e.g., pyruvate kinase and lactate dehydrogenase to monitor ATP formation)
Procedure:
-
A set of putative kinetic mechanisms (e.g., ordered ter-ter, ping-pong) are proposed based on existing literature.
-
Initial reaction velocities are measured under a wide range of substrate concentrations (succinyl-CoA, ADP/GDP, Pi) and product concentrations (succinate, CoA, ATP/GTP).
-
The experimental data are then fitted to the mathematical models representing each putative mechanism.
-
Statistical analysis (e.g., goodness-of-fit tests) is used to determine the model that best describes the experimental data.
-
For porcine myocardium SCS, an ordered ter-ter mechanism with dead-end product inhibition was identified as the best candidate.[3][14][15]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the central position of succinyl-CoA in these metabolic pathways.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lower Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) and ATP Citrate Lyase In Pancreatic Islets of A Rat Model of Type 2 Diabetes: Knockdown of SCOT Inhibits Insulin Release In Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. portlandpress.com [portlandpress.com]
A Tale of Two Acyl-CoAs: A Comparative Guide to the Enzyme Kinetics of Glutaryl-CoA and Methylmalonyl-CoA
For the discerning researcher, scientist, and drug development professional, understanding the nuances of enzyme kinetics is paramount. This guide provides an objective comparison of the enzymatic processing of two critical metabolic intermediates: glutaryl-CoA and methylmalonyl-CoA. While structurally similar, their metabolic fates and the kinetics of the enzymes that govern them are markedly distinct.
This publication delves into the kinetic parameters of glutaryl-CoA dehydrogenase (GCDH) and methylmalonyl-CoA mutase (MCM), the primary enzymes responsible for the metabolism of glutaryl-CoA and methylmalonyl-CoA, respectively. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to provide a comprehensive resource for researchers investigating these metabolic pathways and their implications in health and disease.
At a Glance: Kinetic Showdown
The enzymatic processing of glutaryl-CoA and methylmalonyl-CoA is characterized by different enzymes with distinct kinetic profiles. A summary of the key kinetic parameters is presented below.
| Substrate | Enzyme | EC Number | K_m_ (for Acyl-CoA) | V_max_ | Rate-Determining Step |
| Glutaryl-CoA | Glutaryl-CoA Dehydrogenase (GCDH) | 1.3.8.6 | ~4.7 µM (at pH 6.5) | Varies by study | Product (crotonyl-CoA) release |
| Methylmalonyl-CoA | Methylmalonyl-CoA Mutase (MCM) | 5.4.99.2 | K_m_ for AdoCbl is ~200-5000 times normal in some mutations; K_m_ for methylmalonyl-CoA is generally normal. | Varies significantly with mutations | Isomerization reaction |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and the specific isoform or mutant of the enzyme being studied.
Metabolic Crossroads: The Pathways of Glutaryl-CoA and Methylmalonyl-CoA
Glutaryl-CoA and methylmalonyl-CoA are intermediates in distinct but crucial metabolic pathways. Glutaryl-CoA is primarily involved in the degradation of the amino acids lysine and tryptophan. In contrast, methylmalonyl-CoA is a key player in the catabolism of odd-chain fatty acids and several amino acids, ultimately feeding into the citric acid cycle.
A Comparative Guide to Structural Analogs of 3-Carboxypropyl-CoA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of 3-Carboxypropyl-CoA, also known as succinyl-CoA, for their application in biochemical research and drug development. The performance of these analogs as substrates or inhibitors for enzymes that recognize succinyl-CoA is detailed, supported by experimental data from peer-reviewed literature.
Introduction to this compound and its Analogs
This compound (succinyl-CoA) is a pivotal intermediate in the citric acid cycle and is involved in various metabolic pathways, including heme synthesis.[1][2] Its central role makes the enzymes that utilize it, such as succinyl-CoA synthetase (SCS), attractive targets for research and therapeutic intervention. Structural analogs of succinyl-CoA are invaluable tools for studying enzyme mechanisms, probing active sites, and developing specific inhibitors. These analogs typically feature modifications to the succinyl moiety, altering their electronic and steric properties while retaining affinity for the target enzyme.
This guide focuses on a comparative analysis of key succinyl-CoA analogs, providing quantitative data on their enzymatic interactions, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways and workflows.
Comparative Performance of this compound Analogs
The following table summarizes the quantitative data on the interaction of various succinyl-CoA analogs with succinyl-CoA synthetase (SCS), the primary enzyme that metabolizes succinyl-CoA in the citric acid cycle.
| Analog | Enzyme | Organism | Kinetic Parameter | Value | Reference |
| 3-Sulfinopropionyl-CoA (3SP-CoA) | Succinyl-CoA Synthetase (SucCD) | Advenella mimigardefordensis | Vmax | 0.12 ± 0.01 µmol min⁻¹ mg⁻¹ | [3][4][5] |
| Km | 0.818 ± 0.046 mM | [3][4][5] | |||
| Succinyl-CoA (Natural Substrate) | Succinyl-CoA Synthetase (SucCD) | Advenella mimigardefordensis | Vmax | 9.85 ± 0.14 µmol min⁻¹ mg⁻¹ | [3][4][5] |
| Km | 0.143 ± 0.001 mM | [3][4][5] | |||
| Tartryl-CoA | GTP-specific Succinyl-CoA Synthetase (GTPSCS) | Human | Inhibition | Inhibits after a single turnover | [6][7] |
| Itaconyl-CoA | Succinyl-CoA Synthetase | Liver mitochondria | Substrate Activity | Recognized as a substrate | [5] |
| Malyl-CoA | Succinyl-CoA Synthetase (SucCD) | E. coli, A. mimigardefordensis, A. borkumensis | % Activity relative to Succinate | 10-21% | [8] |
| Km (L-malate) | 2.5 - 3.6 mM | [8] | |||
| Km (D-malate) | 3.6 - 4.2 mM | [8] |
Detailed Experimental Protocols
Enzymatic Synthesis and Characterization of 3-Sulfinopropionyl-CoA (3SP-CoA)
This protocol describes the in-vitro synthesis of 3SP-CoA and the subsequent kinetic characterization of its interaction with succinyl-CoA synthetase.
Materials:
-
3-Sulfinopropionate (3SP)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Purified succinyl-CoA synthetase (SucCD) from Advenella mimigardefordensis
-
Tris-HCl buffer
-
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system
-
Spectrophotometer
Protocol:
-
Enzymatic Synthesis of 3SP-CoA:
-
Kinetic Analysis of Succinyl-CoA Synthetase with 3SP:
Crystallization of Human GTP-specific Succinyl-CoA Synthetase (GTPSCS) with Tartryl-CoA
This protocol outlines the method used to obtain crystals of human GTPSCS in complex with the inhibitory analog tartryl-CoA.
Materials:
-
Purified human GTP-specific succinyl-CoA synthetase (GTPSCS)
-
Tartrate
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
Crystallization buffer
Protocol:
-
Protein Expression and Purification:
-
Crystallization:
-
Structure Determination:
Signaling Pathways and Experimental Workflows
Degradation Pathway of 3,3′-Dithiodipropionic Acid (DTDP)
The following diagram illustrates the metabolic pathway for the degradation of DTDP in Advenella mimigardefordensis, which involves the formation of 3-sulfinopropionyl-CoA.
Caption: Degradation pathway of DTDP to propionyl-CoA.
Experimental Workflow for Kinetic Analysis of Succinyl-CoA Synthetase Analogs
This diagram outlines the general workflow for the synthesis and kinetic evaluation of succinyl-CoA analogs.
Caption: Workflow for analog synthesis and kinetic analysis.
Conclusion
The structural analogs of this compound presented in this guide serve as powerful tools for biochemical and pharmacological research. Analogs such as 3-sulfinopropionyl-CoA act as alternative substrates, allowing for the elucidation of enzyme kinetics and metabolic pathways.[3][4][5] In contrast, molecules like tartryl-CoA function as potent inhibitors, providing a basis for the rational design of drugs targeting succinyl-CoA utilizing enzymes.[6][7] The provided experimental protocols and workflows offer a practical foundation for researchers to synthesize, characterize, and evaluate these and other novel analogs in their own experimental systems. The continued exploration of such molecular probes will undoubtedly deepen our understanding of cellular metabolism and open new avenues for therapeutic intervention.
References
- 1. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 2. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Novel reaction of succinyl coenzyme A (Succinyl-CoA) synthetase: activation of 3-sulfinopropionate to 3-sulfinopropionyl-CoA in Advenella mimigardefordensis strain DPN7T during degradation of 3,3'-dithiodipropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tartryl-CoA inhibits succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tartryl-CoA inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Identification of 3-Sulfinopropionyl Coenzyme A (CoA) Desulfinases within the Acyl-CoA Dehydrogenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Guide to Assessing Cross-Reactivity with 3-Carboxypropyl-CoA
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, designed to bind to a specific antigen, also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification, false-positive results, and misinterpretation of biological data. In the context of small molecules like 3-Carboxypropyl-CoA, even minor structural similarities with other metabolites can result in significant cross-reactivity. Therefore, rigorous validation is crucial.
Hypothetical Performance of a Novel Anti-3-Carboxypropyl-CoA Antibody
To illustrate the comparison process, we present hypothetical data for a newly developed monoclonal antibody, mAb-CPC-01, tested against this compound and a panel of structurally related molecules.
Competitive ELISA Data
The following table summarizes the cross-reactivity of mAb-CPC-01 as determined by competitive ELISA. The IC50 value represents the concentration of the competitor that inhibits 50% of the antibody binding to the target antigen. A lower IC50 indicates a higher affinity of the antibody for the molecule.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Target Antigen | 10 | 100 |
| Acetyl-CoA | Structurally Related | 5,000 | 0.2 |
| Succinyl-CoA | Structurally Related | 2,500 | 0.4 |
| Butyryl-CoA | Structurally Related | > 10,000 | < 0.1 |
| Free Coenzyme A | Structurally Related | > 10,000 | < 0.1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate interpretation of cross-reactivity data.
Competitive ELISA Protocol
This protocol is designed to assess the specificity of an antibody to this compound by measuring its ability to bind to the target in the presence of competing, structurally similar molecules.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)
-
Monoclonal Antibody (mAb-CPC-01)
-
Competitor Molecules: this compound (as standard), Acetyl-CoA, Succinyl-CoA, Butyryl-CoA, Free Coenzyme A
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Plate Reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and competitor molecules in Assay Buffer.
-
Add 50 µL of the diluted standard or competitor to the appropriate wells.
-
Add 50 µL of the primary antibody (mAb-CPC-01) at a pre-determined optimal concentration to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Conclusion
The rigorous assessment of antibody cross-reactivity is a critical step in the development and validation of immunoassays. For small molecules like this compound, where structural analogs are abundant in biological matrices, a comprehensive evaluation using techniques such as competitive ELISA is indispensable. By following detailed protocols and employing systematic data analysis, researchers can ensure the reliability and accuracy of their findings, ultimately contributing to more robust and reproducible scientific outcomes.
References
Validating the Specificity of a 3-Carboxypropyl-CoA-Dependent Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of novel enzymes are pivotal in advancing our understanding of metabolic pathways and identifying new therapeutic targets. This guide provides a comprehensive framework for validating the substrate specificity of a putative 3-Carboxypropyl-CoA-dependent enzyme. By employing rigorous comparative kinetic analyses and clear data visualization, researchers can unequivocally establish the enzyme's primary substrate and assess its potential for off-target effects.
Comparative Kinetic Analysis
To ascertain the specificity of an enzyme for this compound, it is essential to compare its catalytic efficiency with a panel of structurally analogous acyl-CoA molecules. The key kinetic parameters to determine are the Michaelis constant (Km) and the maximal velocity (Vmax), which are used to calculate the specificity constant (kcat/Km).[1][2][3] A significantly higher specificity constant for this compound over other potential substrates is a strong indicator of its preferred substrate.
Table 1: Comparative Kinetic Parameters of a Hypothetical Enzyme
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity (%) |
| This compound | 50 | 120 | 100 | 2.0 x 10⁶ | 100 |
| Succinyl-CoA | 250 | 60 | 50 | 2.0 x 10⁵ | 10 |
| Glutaryl-CoA | 500 | 30 | 25 | 5.0 x 10⁴ | 2.5 |
| Adipyl-CoA | 1000 | 15 | 12.5 | 1.25 x 10⁴ | 0.625 |
| Acetyl-CoA | 5000 | 5 | 4.2 | 8.4 x 10² | 0.042 |
| Malonyl-CoA | >10000 | <1 | <0.8 | <80 | <0.004 |
Note: Data presented is hypothetical and serves as an example for comparative analysis.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to generating reliable kinetic data.[4][5] The following outlines a general protocol for determining the kinetic parameters of a this compound-dependent enzyme.
Protocol 1: Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the initial reaction rates.
Materials:
-
Purified enzyme preparation
-
This compound (and other tested acyl-CoA substrates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Coupling enzyme and its substrate (if required for detection)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each acyl-CoA substrate.
-
Set up a reaction mixture in a cuvette containing the assay buffer and all necessary components except the enzyme.
-
Initiate the reaction by adding a small, predetermined amount of the purified enzyme.
-
Immediately monitor the change in absorbance at a specific wavelength over time. The chosen wavelength will depend on the product formed or the consumption of a cofactor (e.g., NADH at 340 nm).
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.[6]
-
Repeat steps 2-5 for a range of substrate concentrations to generate a Michaelis-Menten plot.[6][7]
Protocol 2: Determination of Kinetic Parameters
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Vmax and Km values.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Determine the specificity constant (kcat/Km) for each substrate.[3]
Visualizing the Experimental Workflow and Specificity
Clear visual representations of the experimental process and the logical framework for specificity determination are crucial for communicating the findings effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and interpretation of experiments to establish enzyme pathway and define the role of conformational changes in enzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. labtestsguide.com [labtestsguide.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Analytical Methods for 3-Carboxypropyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of 3-Carboxypropyl-CoA, also known as glutaryl-CoA. As a key intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan, accurate measurement of glutaryl-CoA is crucial for research in metabolic disorders, such as Glutaric Aciduria Type I, and for drug development targeting associated pathways. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
The selection of an appropriate analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for complex biological matrices and low-abundance measurements. HPLC coupled with UV detection provides a more accessible and cost-effective alternative, suitable for applications where high sensitivity is not the primary concern. Enzymatic assays offer a functional approach, measuring the activity of related enzymes, which can be an indirect measure of the substrate's presence.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Sensitivity | Very High (nM to pM range) | Moderate (µM range) | Variable, depends on enzyme kinetics |
| Specificity | Very High | Moderate | High (for a specific enzyme) |
| Quantitative Accuracy | High | Good | Good (with proper controls) |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | High | Moderate | Low |
| Sample Complexity | Tolerant to complex matrices | Can be affected by matrix | Can be affected by inhibitors/activators |
Quantitative Performance Data
The following table summarizes the quantitative performance characteristics of LC-MS/MS and HPLC-UV for the analysis of short-chain acyl-CoAs, including glutaryl-CoA. Data is compiled from various studies to provide a comparative overview.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 2 to 133 nM[1] | ~0.1 ppm (general)[2] |
| Limit of Quantitation (LOQ) | 10 S/N ratio above blank[1] | 0.001695 µg/mL (for a similar compound)[3] |
| **Linearity (R²) ** | >0.99[1] | >0.99[3] |
| Precision (%RSD) | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4% (for long-chain acyl-CoAs)[4] | <2%[5] |
| Accuracy (% Recovery) | 80-114%[1] | 95-97%[6] |
Note: The performance of HPLC-UV for glutaryl-CoA specifically is not as widely reported as for LC-MS/MS. The values presented are indicative of the general performance of the technique for similar analytes.
Signaling and Metabolic Pathways
This compound (glutaryl-CoA) is a central molecule in the degradation pathway of L-lysine. A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaryl-CoA and its metabolites, glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Aciduria Type I.
Caption: L-Lysine degradation pathway and diagnostic workflow for Glutaric Aciduria Type I.
Experimental Protocols
LC-MS/MS Method for Glutaryl-CoA Quantification
This protocol provides a general framework for the quantification of glutaryl-CoA in biological samples, such as plasma or cell lysates.
a. Sample Preparation (from Cultured Cells) [7][8]
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.[8]
-
Extraction: Add ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the cells. For adherent cells, scrape the cells in the cold methanol. For suspension cells, resuspend the cell pellet in the cold methanol.[8]
-
Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex the sample briefly and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[8]
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system, such as 50% methanol in 50 mM ammonium acetate (pH 7).[8]
Caption: Workflow for LC-MS/MS sample preparation from cultured cells.
b. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: water with a volatile buffer like ammonium acetate, and Solvent B: acetonitrile or methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for glutaryl-CoA would be specific precursor-to-product ion pairs.
HPLC-UV Method for Acyl-CoA Analysis
This protocol outlines a general procedure for the analysis of acyl-CoAs using HPLC with UV detection.
a. Sample Preparation Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and extraction. However, as UV detection is less sensitive, a concentration step after extraction might be necessary.
b. Chromatographic Conditions [2][9]
-
LC Column: A C18 or C8 reversed-phase column is suitable.[2]
-
Mobile Phase: An isocratic or gradient elution with a buffer/organic solvent mixture (e.g., water-acetonitrile) is used.[2]
-
Detection: A UV detector is set to a wavelength where the CoA moiety has maximum absorbance, typically around 260 nm.
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.
Enzymatic Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
A direct enzymatic assay for glutaryl-CoA quantification is not commonly available as a commercial kit. However, the activity of the enzyme that metabolizes glutaryl-CoA, glutaryl-CoA dehydrogenase (GCDH), can be assayed, providing an indirect measure of the pathway's function. This is particularly relevant for the diagnosis of Glutaric Aciduria Type I.
a. Principle The assay measures the rate of reduction of an electron acceptor, coupled to the dehydrogenation of glutaryl-CoA by GCDH.
b. Protocol Outline
-
Sample Preparation: Prepare a lysate from cultured fibroblasts or isolated leukocytes.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer, the substrate (glutaryl-CoA), and an electron acceptor (e.g., a dye that changes color or fluorescence upon reduction).
-
Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Detection: Monitor the change in absorbance or fluorescence of the electron acceptor over time using a spectrophotometer or fluorometer.
-
Calculation: The rate of change is proportional to the GCDH activity in the sample.
Note: This is a generalized protocol. Specific conditions such as buffer composition, substrate concentration, and choice of electron acceptor need to be optimized for the specific application.
Conclusion
The choice of analytical method for the detection of this compound (glutaryl-CoA) is contingent on the specific research question and available resources. For highly sensitive and specific quantification in complex biological samples, LC-MS/MS is the superior method. HPLC-UV offers a reliable and more accessible alternative for applications where lower sensitivity is acceptable. Enzymatic assays , while less direct for quantifying the metabolite itself, are invaluable for assessing the functional activity of the metabolic pathway in which glutaryl-CoA is an intermediate. This guide provides the foundational information for researchers to select and implement the most appropriate method for their studies.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. familiasga.com [familiasga.com]
- 6. mdpi.com [mdpi.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Roles of Succinyl-CoA and its Elusive Analog, 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established metabolic intermediate, succinyl-CoA, with the lesser-known molecule, 3-Carboxypropyl-CoA. Due to the limited available data on this compound, this comparison leverages information on its close structural analog, glutaryl-CoA, to infer potential functional distinctions.
Introduction
Succinyl-CoA is a pivotal thioester of coenzyme A that sits at the crossroads of several major metabolic pathways, including the citric acid cycle and the metabolism of amino acids and fatty acids. Its versatile role in cellular bioenergetics and biosynthesis makes it a key molecule of interest in metabolic research. In contrast, this compound, which is structurally similar, is not a commonly recognized metabolite, and information regarding its physiological role is scarce. This guide aims to provide a clear, data-supported overview of the known functions of succinyl-CoA and to draw evidence-based inferences about the potential functional landscape of this compound.
At a Glance: Succinyl-CoA vs. This compound (Glutaryl-CoA)
The following table summarizes the key functional and structural differences between succinyl-CoA and glutaryl-CoA, the closest well-characterized analog of this compound.
| Feature | Succinyl-CoA | This compound (as Glutaryl-CoA) |
| Chemical Structure | Coenzyme A thioester of succinic acid (a 4-carbon dicarboxylic acid) | Coenzyme A thioester of glutaric acid (a 5-carbon dicarboxylic acid) |
| Primary Metabolic Role | Central intermediate in the Citric Acid Cycle; key in heme synthesis, ketone body metabolism, and catabolism of certain amino acids and odd-chain fatty acids.[1][2] | Intermediate in the catabolism of the amino acids lysine and tryptophan.[3] |
| Major Biosynthetic Pathways | Oxidative decarboxylation of α-ketoglutarate; metabolism of propionyl-CoA derived from odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine).[1] | Degradation pathways of lysine and tryptophan.[3] |
| Key Enzymatic Reactions | - Formation: α-ketoglutarate dehydrogenase. - Conversion to Succinate: Succinyl-CoA synthetase (generating GTP or ATP). - Heme Synthesis: δ-aminolevulinate synthase. | - Formation: Glutaryl-CoA dehydrogenase. - Transfer of CoA: Succinyl-CoA:glutarate-CoA transferase.[4] |
| Metabolic Significance | Direct link between the citric acid cycle and numerous other metabolic pathways, crucial for cellular energy production and biosynthesis. | Primarily involved in the degradation pathways of specific amino acids. |
Structural and Functional Differences
The fundamental difference between succinyl-CoA and this compound (glutaryl-CoA) lies in the length of their dicarboxylic acid chains. Succinyl-CoA possesses a four-carbon succinyl group, while glutaryl-CoA has a five-carbon glutaryl group. This seemingly minor difference in a single methylene group has profound implications for their respective metabolic roles and enzymatic interactions.
Enzyme active sites are highly specific to the size, shape, and charge of their substrates. The additional carbon in glutaryl-CoA would likely prevent it from fitting into the active sites of enzymes that have evolved to bind succinyl-CoA, such as succinyl-CoA synthetase. Conversely, succinyl-CoA is not a substrate for enzymes in the lysine and tryptophan degradation pathways that process glutaryl-CoA.[3]
Metabolic Pathways
Succinyl-CoA: A Central Metabolic Hub
Succinyl-CoA is a critical intermediate in the citric acid cycle , where it is formed from α-ketoglutarate and subsequently converted to succinate, a reaction that is coupled to substrate-level phosphorylation to produce GTP or ATP.[1] Beyond the citric acid cycle, succinyl-CoA serves as a precursor for heme synthesis and is a key entry point for the carbon skeletons of several amino acids (valine, isoleucine, and methionine) and odd-chain fatty acids into central metabolism.[1][2]
This compound (Glutaryl-CoA): A Specialized Role
In contrast, glutaryl-CoA's role is primarily confined to the catabolic pathways of lysine and tryptophan. It is an intermediate that is further metabolized, and its accumulation is associated with the metabolic disorder glutaric aciduria type 1.[4]
Experimental Protocols
Given the extensive research on succinyl-CoA, numerous well-established experimental protocols are available. Below are outlines of key methodologies.
Assay for Succinyl-CoA Synthetase Activity
This assay measures the conversion of succinyl-CoA to succinate.
Principle: The activity of succinyl-CoA synthetase is determined by monitoring the formation of a hydroxamate from succinate and hydroxylamine in the presence of the enzyme, CoA, and ATP. The succinyl-hydroxamate product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, succinate, and hydroxylamine.
-
Enzyme Preparation: Isolate mitochondria or use a purified enzyme preparation.
-
Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction by adding ferric chloride in trichloroacetic acid.
-
Detection: Centrifuge to remove precipitated protein and measure the absorbance of the supernatant at 540 nm.
-
Quantification: Determine the amount of succinyl-hydroxamate formed by comparing the absorbance to a standard curve.
Quantification of Succinyl-CoA by GC-MS
This method allows for the precise measurement of succinyl-CoA levels in tissues.
Principle: Tissue extracts are derivatized to convert non-volatile acyl-CoAs into volatile compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Stable isotope-labeled internal standards are used for accurate quantification.
Protocol Outline:
-
Tissue Extraction: Homogenize tissue in perchloric acid and spike with a known amount of a stable isotope-labeled succinyl-CoA internal standard (e.g., [¹³C₄]succinyl-CoA).
-
Hydrolysis: Hydrolyze the succinyl-CoA to succinate.
-
Derivatization: Convert the succinate to a volatile derivative (e.g., a tert-butyldimethylsilyl ester).
-
GC-MS Analysis: Separate the derivatized succinate by gas chromatography and detect and quantify the fragments by mass spectrometry, comparing the signal of the endogenous molecule to the internal standard.[5]
Logical Workflow for Investigating a Novel Acyl-CoA
The following diagram illustrates a logical workflow for characterizing a potentially novel acyl-CoA like this compound.
Conclusion
Succinyl-CoA is a cornerstone of cellular metabolism, with well-defined roles in energy production and biosynthesis. Its functional breadth is a direct consequence of its chemical structure, which is recognized by a multitude of enzymes. In contrast, this compound is not a known major metabolite. Based on the analysis of its close structural analog, glutaryl-CoA, it can be inferred that this compound, if it exists in biological systems, would likely participate in highly specialized and distinct metabolic pathways. The structural difference of a single carbon atom is sufficient to dictate a vastly different metabolic fate, underscoring the remarkable specificity of enzymatic catalysis that governs cellular metabolism. Future research, following the outlined experimental workflows, would be necessary to definitively establish the existence and any potential physiological relevance of this compound.
References
- 1. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Carboxypropyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data for 3-Carboxypropyl-CoA, it is crucial to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE): A complete set of PPE should be worn at all times. This includes a NIOSH-approved respirator, chemical-resistant nitrile gloves, and safety goggles or a face shield. A lab coat is also required to protect from potential skin contact.
-
Ventilation: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, the area should be secured. The spilled material should be absorbed with an inert, dry material (e.g., vermiculite, sand) and collected into a designated hazardous waste container. The affected area must then be decontaminated according to your institution's established protocols.
Quantitative Data for Safe Handling
The table below summarizes key parameters for the safe handling and disposal of this compound, based on best practices for similar laboratory chemicals.
| Parameter | Specification | Source/Recommendation |
| Waste Category | Chemical Waste (Non-acutely hazardous unless otherwise specified by institutional guidelines) | General Laboratory Waste Guidelines |
| Recommended PPE | Nitrile gloves, safety goggles/face shield, lab coat, NIOSH-approved respirator | Standard practice for handling chemicals with unknown toxicity |
| Storage of Waste | Tightly sealed, clearly labeled container in a designated chemical waste storage area | Institutional Environmental Health and Safety (EHS) Guidelines |
| Disposal Method | Incineration by a licensed hazardous waste disposal company | Common practice for organic chemical waste |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed waste disposal facility.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, chemically resistant, and sealable container.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the date of accumulation.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area for chemical waste.
-
Follow all institutional guidelines for the storage of hazardous materials, including segregation from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
-
Aqueous Waste Containing this compound:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect these solutions in a separate, clearly labeled hazardous waste container for liquids.
-
While enzymatic hydrolysis by acyl-CoA hydrolases can degrade acyl-CoA compounds, this is not a recommended at-source treatment without a validated and approved institutional protocol.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling and disposing of this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
Personal protective equipment for handling 3-Carboxypropyl-CoA
This guide provides immediate and essential safety, handling, and disposal protocols for 3-Carboxypropyl-CoA, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[4] This should be supplemented with the appropriate gloves and other protective equipment based on a risk assessment.[4][5]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are required for protection against liquid splashes and chemical vapors.[4] A face shield should be worn over goggles when there is a significant splash hazard.[4][6] | Protects eyes from accidental splashes and contact with aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) are the minimum requirement.[4][7] For prolonged contact or handling larger quantities, consider double-gloving or using heavy-duty gloves.[4] | Prevents direct skin contact with the chemical.[7] |
| Body Protection | A full-length, long-sleeved laboratory coat or a chemical-resistant apron must be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[8][9] | Reduces the risk of respiratory tract irritation.[2] |
Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is essential for safety and experimental integrity.
Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, thoroughly review this guide and any available safety information for similar carboxylic acids.[10][11]
-
Ensure that a chemical hygiene plan is in place and has been reviewed.[12]
-
Verify that eyewash stations and safety showers are accessible and operational.[1][9]
-
Don all required PPE as specified in the table above.[4]
-
-
Weighing and Transfer:
-
Conduct all manipulations that may generate dust or aerosols within a chemical fume hood or other ventilated enclosure.[8]
-
Use only the amount of chemical needed for the procedure. Do not return excess material to the original container.[12]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
-
In-Use Procedures:
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Immediate Response:
-
Cleanup:
-
For small spills of solid material, carefully sweep up the substance to avoid creating dust and place it in a labeled container for disposal.[9]
-
Clean the spill area with an appropriate solvent or detergent and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personal safety.
-
Waste Collection:
-
Disposal Route:
-
Chemical waste must be disposed of through your institution's environmental health and safety office.[12]
-
Never pour chemical waste down the sink or dispose of it in the regular trash.[12]
-
Consult the label and any available safety data sheets for specific disposal information and always follow appropriate chemical disposal regulations.[12]
-
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. epa.gov [epa.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. aise.eu [aise.eu]
- 9. benchchem.com [benchchem.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. scribd.com [scribd.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. leap.epa.ie [leap.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
